molecular formula C12H10O2S B291067 2-Methylphenyl 2-thiophenecarboxylate

2-Methylphenyl 2-thiophenecarboxylate

Cat. No.: B291067
M. Wt: 218.27 g/mol
InChI Key: GMPPUOGQRVKMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylphenyl 2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenyl 2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

(2-methylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C12H10O2S/c1-9-5-2-3-6-10(9)14-12(13)11-7-4-8-15-11/h2-8H,1H3

InChI Key

GMPPUOGQRVKMAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CS2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Methylphenyl 2-Thiophenecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-Methylphenyl 2-thiophenecarboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics of this aromatic ester, predict its behavior in different classes of organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination.

Understanding the Molecule: Physicochemical Profile of 2-Methylphenyl 2-Thiophenecarboxylate

To predict the solubility of 2-Methylphenyl 2-thiophenecarboxylate, we must first dissect its molecular structure. The molecule is an ester formed from 2-thiophenecarboxylic acid and 2-methylphenol (o-cresol). This structure imparts a unique combination of polarity and aromaticity that dictates its interaction with various solvents.

Key Structural Features:

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom and the delocalized π-electron system contribute to its moderate polarity and potential for π-π stacking interactions.

  • Ester Linkage (-COO-): This functional group is polar and can act as a hydrogen bond acceptor, influencing solubility in protic and other polar solvents.[1]

  • Phenyl Ring with Methyl Group: The o-cresyl group is largely nonpolar and hydrophobic. The presence of two aromatic rings suggests that solvents capable of aromatic interactions will be effective.

Based on these features, 2-Methylphenyl 2-thiophenecarboxylate can be classified as a moderately polar compound with significant nonpolar character. Its solubility will not be governed by a single interaction type but rather a balance of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding. The general principle of "like dissolves like" will be the primary predictor of its behavior; polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3]

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Solvents Hexane, Toluene, BenzeneHigh to Moderate The two aromatic rings in the solute will have strong, favorable van der Waals and π-π stacking interactions with aromatic solvents like toluene and benzene. Solubility in aliphatic solvents like hexane is expected to be lower but still significant due to the molecule's overall nonpolar character.
Polar Aprotic Solvents Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents possess a significant dipole moment that can interact favorably with the polar ester linkage of the solute.[1] They are excellent at dissolving moderately polar compounds. Solvents like acetone and ethyl acetate can also act as hydrogen bond acceptors.[1]
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to Low While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) must be overcome to dissolve the solute. The solute can act as a hydrogen bond acceptor at its ester carbonyl, but it lacks a hydrogen bond donor. Shorter-chain alcohols like methanol and ethanol are expected to be more effective than longer-chain ones.[1]
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Very Low (in Water), High (in DMSO) The molecule's significant hydrophobic character from the two aromatic rings will make it sparingly soluble in water. DMSO, being a highly polar and strong hydrogen bond acceptor, is an excellent solvent for a wide range of organic compounds and is expected to dissolve 2-Methylphenyl 2-thiophenecarboxylate effectively.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 2-Methylphenyl 2-thiophenecarboxylate (high purity, >99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Methylphenyl 2-thiophenecarboxylate to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. This step is critical to avoid contamination of the saturated solution with undissolved particles.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles. Record the exact weight of the transferred filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of 2-Methylphenyl 2-thiophenecarboxylate in the diluted samples by comparing the instrument response to a calibration curve prepared from standards of known concentration.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent in Vial B Agitate at Constant Temperature (24-48h) A->B C Settle Undisturbed (24h) B->C D Withdraw & Filter Supernatant C->D E Dilute Sample D->E F Quantify via HPLC/UV-Vis E->F G Calculate Solubility (mg/mL, mol/L) F->G

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several physical parameters can significantly affect solubility.[5] Understanding these is crucial for experimental design and application.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with higher temperatures.[2][5] For recrystallization procedures, this is a critical principle. However, this relationship must be determined empirically for each solute-solvent system.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is negligible under standard laboratory conditions.[5]

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific, published quantitative solubility data for 2-Methylphenyl 2-thiophenecarboxylate is scarce, a thorough understanding of its molecular structure allows for strong, scientifically-grounded predictions of its behavior in a range of organic solvents. It is anticipated to exhibit high solubility in polar aprotic and nonpolar aromatic solvents, and moderate to low solubility in polar protic solvents. For drug development and process chemistry, where precise data is paramount, the detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility, ensuring data integrity and reproducibility. This combined theoretical and practical approach provides researchers with the necessary tools to effectively work with this important chemical compound.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term.
  • Chem-Impex.
  • BYJU'S. Factors Affecting Solubility.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Cheméo. (n.d.).

Sources

Technical Guide: o-Tolyl Thiophene-2-carboxylate in Decarbonylative Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the applications of o-tolyl thiophene-2-carboxylate , focusing on its role as a high-performance electrophile in nickel-catalyzed decarbonylative cross-coupling reactions.

Executive Summary

o-Tolyl thiophene-2-carboxylate is a specialized "activated ester" reagent used primarily in advanced organic synthesis. Unlike standard methyl or ethyl esters, which serve as stable protecting groups or final motifs, the o-tolyl ester is designed to function as a pseudohalide electrophile .

Its primary application lies in Nickel-catalyzed decarbonylative cross-coupling reactions . By leveraging the steric bulk and electronic properties of the o-tolyl leaving group, this compound enables the formation of 2-arylthiophenes and biheteroaryls via C–O bond cleavage, bypassing the need for unstable or toxic thiophene halides. This guide details the mechanistic basis, experimental protocols, and strategic utility of this reagent in drug discovery and materials science.

Part 1: Mechanistic Principles & Rational Design

The "Active Ester" Advantage

In transition-metal catalysis, esters are typically inert. However, specific phenol-derived esters—particularly o-tolyl esters —possess a weakened acyl C–O bond that permits oxidative addition by low-valent Nickel (Ni⁰) complexes.

  • Why o-Tolyl? The ortho-methyl group on the phenol moiety provides crucial steric bulk. This prevents competitive hydrolysis by bases (e.g., carbonates, phosphates) used in coupling reactions and destabilizes the ground state of the ester, facilitating the insertion of the metal catalyst.

  • Reaction Pathway: The transformation converts the ester moiety (–CO₂Ar) directly into an aryl group (–Ar') or hydrogen (–H), effectively treating the carboxylate as a "mask" for a vacant site.

The Decarbonylative Catalytic Cycle

The utility of o-tolyl thiophene-2-carboxylate relies on a Ni-catalyzed sequence that involves the extrusion of carbon monoxide (CO).

DOT Diagram: Decarbonylative Cross-Coupling Mechanism

DecarbonylativeCycle Start o-Tolyl Thiophene-2-carboxylate OxAdd Oxidative Addition (Acyl-Ni-OAr Species) Start->OxAdd + Ni(0) Ni0 Ni(0) / Ligand (Active Catalyst) Ni0->OxAdd enters cycle Decarb Decarbonylation (-CO Extrusion) OxAdd->Decarb Rate Limiting Step ThienylNi Thienyl-Ni-OAr Intermediate Decarb->ThienylNi - CO TransMet Transmetalation (+ Ar'-B(OH)2) ThienylNi->TransMet Base / Boronic Acid RedElim Reductive Elimination TransMet->RedElim Diaryl Ni Species RedElim->Ni0 Regenerates Catalyst Product 2-Arylthiophene (Biheteroaryl) RedElim->Product

Caption: The catalytic cycle involves C–O activation, CO extrusion, and cross-coupling to yield 2-substituted thiophenes.

Part 2: Experimental Protocols

Synthesis of o-Tolyl Thiophene-2-carboxylate

Before catalysis, the reagent must be synthesized with high purity. The o-tolyl ester is prepared via DCC coupling or acid chloride esterification.

Standard Operating Procedure (SOP):

  • Reagents: Thiophene-2-carboxylic acid (1.0 equiv), o-cresol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) [0.2 M].

  • Execution:

    • Dissolve acid and o-cresol in DCM.

    • Cool to 0°C. Add DMAP followed by DCC.

    • Stir at RT for 12 hours. Precipitated urea is filtered off.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

  • Quality Control: Verify ¹H NMR (singlet at ~2.2 ppm for o-Me, thiophene protons at 7.0–8.0 ppm).

Protocol: Decarbonylative Suzuki–Miyaura Coupling

This protocol describes the coupling of o-tolyl thiophene-2-carboxylate with a boronic acid to form a 2-arylthiophene.

Reaction Setup:

ComponentEquivalentsRole
o-Tolyl Thiophene-2-carboxylate 1.0 equivElectrophile
Aryl Boronic Acid 1.5 equivNucleophile
Ni(cod)₂ 10 mol%Catalyst Precursor
dcype (1,2-bis(dicyclohexylphosphino)ethane)20 mol%Ligand (Crucial for C–O activation)
Na₂CO₃ 2.0 equivBase
Toluene/Dioxane [0.2 M]Solvent

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh Ni(cod)₂, dcype, and the boronic acid into a reaction vial.

  • Substrate Addition: Add o-tolyl thiophene-2-carboxylate and Na₂CO₃.

  • Solvation: Add anhydrous toluene or 1,4-dioxane. Cap the vial with a crimp seal containing a PTFE septum.

  • Thermal Activation: Heat the reaction mixture to 140–150°C for 12–24 hours. Note: High temperature is required to overcome the activation energy of decarbonylation.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify via column chromatography.[1]

Critical Control Point: The choice of ligand is non-negotiable. dcype or dcypt (thiophene analog) are required to stabilize the electron-rich Ni center during the oxidative addition to the ester bond.

Part 3: Strategic Applications & Data

Comparison with Traditional Electrophiles

Using the o-tolyl ester offers distinct advantages over traditional thiophene halides (bromides/iodides) in specific contexts.

FeatureThiophene Halide (Br/I)o-Tolyl Thiophene-2-carboxylate
Stability Variable (some are light sensitive)High (Bench stable solid/oil)
Atom Economy GoodLower (Loss of CO + Cresol)
Orthogonality Reacts with Pd/Ni easilyInert to Pd ; Activated only by specific Ni systems
Strategic Use Early stage building blockLate-stage functionalization (Masked as ester)
Application in Drug Discovery (Bioisosteres)

The thiophene ring is a classic bioisostere for the phenyl ring in medicinal chemistry (e.g., Sitaxentan , Duloxetine analogs).

  • Workflow: A drug scaffold containing a carboxylic acid can be esterified with o-cresol.

  • Diversification: This "ester-tagged" scaffold can then be split into multiple parallel reactions, coupling with varying boronic acids to generate a library of 2-arylthiophenes rapidly.

DOT Diagram: Library Synthesis Workflow

LibrarySynthesis cluster_products Parallel Decarbonylative Coupling Acid Thiophene-2-COOH Scaffold Ester o-Tolyl Ester Intermediate Acid->Ester Esterification (o-Cresol) Prod1 Analog A (2-Ph) Ester->Prod1 Ni/Ar-B(OH)2 Prod2 Analog B (2-Pyridine) Ester->Prod2 Prod3 Analog C (2-Naphthyl) Ester->Prod3

Caption: Divergent synthesis of thiophene-based pharmaceutical analogs from a single ester precursor.

References

  • Muto, K., Yamaguchi, J., & Itami, K. (2012). Decarbonylative Organoboron Cross-Coupling of Esters by Nickel Catalysis. Journal of the American Chemical Society, 134(1), 169–172. Link

  • Amaike, K., Muto, K., Yamaguchi, J., & Itami, K. (2012). Decarbonylative C–H Coupling of Azoles and Aryl Esters. Journal of the American Chemical Society, 134(33), 13573–13576. Link

  • Takise, R., Muto, K., Yamaguchi, J., & Itami, K. (2014). Nickel-Catalyzed Decarbonylative C–H Arylation of Directing-Group-Containing Arenes with Aryl Esters. Angewandte Chemie International Edition, 53(26), 6791–6794. Link

  • Gooßen, L. J., & Rodríguez, N. (2004). Palladium-Catalyzed Decarbonylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Chemical Communications, (23), 2668–2669. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methylphenyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

Thiophene-containing esters are a significant class of organic compounds, serving as crucial intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic properties of the thiophene ring can impart desirable characteristics such as enhanced biological activity or specific photophysical properties.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methylphenyl 2-thiophenecarboxylate, a representative aromatic ester.

The selected synthetic route involves the esterification of 2-methylphenol (o-cresol) with 2-thiophenecarbonyl chloride. This method is a variation of the classic Schotten-Baumann reaction and is chosen for its high efficiency and reliability. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, which allows the reaction to proceed rapidly and often to completion under mild conditions.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust validation checkpoints.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of 2-Methylphenyl 2-thiophenecarboxylate from 2-thiophenecarbonyl chloride and 2-methylphenol proceeds via a well-established nucleophilic addition-elimination mechanism.[4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophile Activation: The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to deprotonate the hydroxyl group of 2-methylphenol, forming the more nucleophilic 2-methylphenoxide ion.[3] This activation step is crucial because phenols are less reactive nucleophiles than aliphatic alcohols.[5]

  • Nucleophilic Attack: The highly reactive 2-methylphenoxide ion attacks the electrophilic carbonyl carbon of 2-thiophenecarbonyl chloride. This addition step breaks the C=O pi bond, forming a transient tetrahedral intermediate.[4]

  • Elimination and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Byproduct Neutralization: The expelled chloride ion combines with the protonated base (e.g., pyridinium ion) to form a salt (e.g., pyridinium chloride). This secondary function of the base is to scavenge the hydrogen chloride that would otherwise be generated, preventing potential side reactions.[6]

Reaction_Mechanism Figure 1: Nucleophilic Addition-Elimination Mechanism cluster_step2 Step 2: Addition cluster_step3 Step 3: Elimination R1 2-Thiophenecarbonyl Chloride Intermediate2 Tetrahedral Intermediate R1->Intermediate2 Step2 Nucleophilic Attack R2 2-Methylphenol Step1 + R2->Step1 Base Base (e.g., Pyridine) Base->Step1 Intermediate1 2-Methylphenoxide (Activated Nucleophile) Intermediate1->Intermediate2 Product 2-Methylphenyl 2-thiophenecarboxylate Intermediate2->Product Byproduct Base-HCl Salt Intermediate2->Byproduct Cl⁻ leaves, neutralized by Base-H⁺ Step3 Elimination Step1->Intermediate1 Activation

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
2-Thiophenecarbonyl chlorideC₅H₃ClOS146.5910.01.47 gCorrosive, lachrymator
2-Methylphenol (o-cresol)C₇H₈O108.1410.01.08 gToxic, corrosive
Pyridine (anhydrous)C₅H₅N79.1012.00.97 mLFlammable, toxic
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-50 mLVolatile, suspected carcinogen
Hydrochloric Acid (1 M)HCl36.46-2 x 25 mLCorrosive
Sat. Sodium BicarbonateNaHCO₃84.01-25 mLIrritant
Brine (Sat. NaCl)NaCl58.44-25 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~2-3 g-
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a gas inlet adapter in the other. Place the flask in an ice/water bath on a magnetic stirrer. Purge the entire system with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: To the flask, add 2-methylphenol (1.08 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid is fully dissolved. Add anhydrous pyridine (0.97 mL, 12.0 mmol) to the solution.

  • Acyl Chloride Addition: Dissolve 2-thiophenecarbonyl chloride (1.47 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the internal temperature between 0 and 5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The formation of a white precipitate (pyridinium chloride) is a visual indicator of reaction progress.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (2-methylphenol) and the reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, then with saturated NaHCO₃ solution (1 x 25 mL) to remove any unreacted acid chloride and acidic impurities, and finally with brine (1 x 25 mL) to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Methylphenyl 2-thiophenecarboxylate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1735 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (Expected [M]+ for C₁₂H₁₀O₂S ≈ 218.04).

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Overall Synthesis Workflow A 1. Setup Flask under N₂ atmosphere B 2. Dissolve 2-Methylphenol & Pyridine in DCM A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add 2-Thiophenecarbonyl Chloride Solution Dropwise C->D E 5. React at RT (2-4 hours, monitor by TLC) D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, IR, MS) I->J P Pure Product J->P

Caption: Figure 2: Overall Synthesis Workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 2-Thiophenecarbonyl chloride: Is corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes.

    • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Methylphenyl 2-thiophenecarboxylate. By following the outlined steps and understanding the underlying chemical principles, researchers can effectively produce this and similar thiophene-based esters in high yield and purity. The emphasis on reaction mechanism, procedural rationale, and safety ensures that the protocol is not only a set of instructions but also a valuable educational tool for professionals in the chemical and pharmaceutical sciences.

References

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • Simandan, T., & Crisan, M. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Scientific Bulletin of the “Politehnica” University of Timisoara. [Link]

  • Clark, J. (n.d.). Acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. [Link]

  • MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • Roth, G. A., et al. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

  • Vang, A., et al. (2026, January 20). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. PMC. [Link]

Sources

Application Note: High-Efficiency Esterification Protocol for 2-Thiophenecarboxylic Acid and o-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The esterification of 2-thiophenecarboxylic acid with o-cresol presents a specific challenge in organic synthesis: the nucleophilicity of phenols (like o-cresol) is significantly lower than that of aliphatic alcohols. Standard Fischer esterification (acid-catalyzed reflux) often results in poor yields due to the unfavorable equilibrium and the reduced nucleophilic attack of the phenol oxygen.

To overcome this, this protocol utilizes an Acyl Chloride Activation Strategy . By converting the carboxylic acid to 2-thiophenecarbonyl chloride, we generate a highly electrophilic species that reacts rapidly with o-cresol in the presence of a weak base. This method is preferred over Steglich esterification (DCC/DMAP) for this specific substrate pair because it avoids the formation of difficult-to-remove urea byproducts and scales more effectively.

Key Reaction Parameters
ParameterSpecification
Substrate A 2-Thiophenecarboxylic acid (Solid, mp 126–129 °C)
Substrate B o-Cresol (Liquid/Low-melting solid, mp ~30 °C)
Activation Agent Thionyl Chloride (

)
Base/Scavenger Triethylamine (

) or Pyridine
Solvent Dichloromethane (DCM) or Toluene
Expected Yield >85% (Isolated)

Reaction Mechanism & Workflow Visualization

The reaction proceeds in two distinct phases: Activation and Coupling .[1]

  • Activation: Thionyl chloride converts the carboxylic acid to the acid chloride, releasing

    
     and 
    
    
    
    gas.
  • Coupling: The acid chloride is attacked by the phenoxide-like species (generated or assisted by the base), forming the ester and an amine hydrochloride salt.

EsterificationWorkflow Acid 2-Thiophenecarboxylic Acid Inter 2-Thiophenecarbonyl Chloride (Intermediate) Acid->Inter Reflux (DCM/Toluene) SOCl2 Thionyl Chloride (Activation Agent) SOCl2->Inter Product o-Cresyl 2-thiophenecarboxylate Inter->Product 0°C to RT Byproducts Byproducts: SO2 (gas), HCl (gas), Et3N·HCl (solid) Inter->Byproducts Cresol o-Cresol Cresol->Product Base Triethylamine (Base) Base->Product Scavenges HCl Base->Byproducts

Figure 1: Stepwise activation and coupling workflow for the synthesis of o-cresyl 2-thiophenecarboxylate.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Thiophenecarbonyl Chloride

Note: This step must be performed in a fume hood due to the release of corrosive gases (


, 

).

Materials:

  • 2-Thiophenecarboxylic acid: 10.0 mmol (1.28 g)

  • Thionyl chloride (

    
    ): 15.0 mmol (1.1 mL) [1.5 equiv]
    
  • DMF (Dimethylformamide): 1-2 drops (Catalyst)

  • Dichloromethane (anhydrous): 20 mL

Procedure:

  • Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or a nitrogen inlet to the top of the condenser.
    
  • Addition: Charge the flask with 2-thiophenecarboxylic acid and DCM. Add the catalytic DMF.

  • Activation: Add thionyl chloride dropwise via syringe.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.
    
    • Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for methyl ester formation vs. starting acid).

  • Evaporation: Once complete, cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess

    
     and solvent.
    
    • Tip: Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.

  • Result: The residue is crude 2-thiophenecarbonyl chloride (often a yellow/brown oil or low-melting solid). Use immediately in Phase 2.

Phase 2: Esterification with o-Cresol

Materials:

  • Crude 2-thiophenecarbonyl chloride (from Phase 1)

  • o-Cresol: 10.0 mmol (1.08 g) [1.0 equiv]

  • Triethylamine (

    
    ): 12.0 mmol (1.7 mL) [1.2 equiv]
    
  • Dichloromethane (DCM): 20 mL

  • DMAP (4-Dimethylaminopyridine): 0.5 mmol (60 mg) [0.05 equiv, optional catalyst]

Procedure:

  • Solubilization: Dissolve the crude acid chloride in 10 mL of dry DCM.

  • Preparation of Nucleophile: In a separate flask, dissolve o-cresol and triethylamine (and DMAP if using) in 10 mL of dry DCM. Cool this solution to

    
     in an ice bath.
    
  • Coupling: Add the acid chloride solution dropwise to the cold o-cresol/base solution over 10–15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

    • Wash with 1M NaOH or saturated

      
       (2 x 20 mL) to remove unreacted o-cresol and starting acid.
      
    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • If the crude is solid, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.

    • If oil, purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1).

Analytical Characterization (Expected Data)

The structure of o-cresyl 2-thiophenecarboxylate is confirmed by the following spectral features.

TechniqueDiagnostic SignalAssignment
1H NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2.2–2.3 ppm (s, 3H)
Methyl group of o-cresol moiety (

)

7.1–7.2 ppm (dd, 1H)
Thiophene ring proton (

)

7.6 ppm (dd, 1H)
Thiophene ring proton (

)

7.9 ppm (dd, 1H)
Thiophene ring proton (

, deshielded by carbonyl)

6.9–7.4 ppm (m, 4H)
Aromatic protons of o-cresol
IR ~1720–1740

Ester Carbonyl (

) stretch
TLC

~0.5–0.7
(Hexane:EtOAc 4:1) - Product is less polar than reactants.

Troubleshooting & Critical Controls

Issue: Low Yield
  • Cause: Moisture contamination hydrolyzing the acid chloride.

  • Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use a drying tube during reflux.

Issue: Unreacted o-Cresol
  • Cause: Steric hindrance or insufficient base.

  • Solution: Ensure the use of DMAP (nucleophilic catalyst). DMAP is critical for phenol esterification as it forms a highly reactive N-acylpyridinium intermediate.

Issue: Dark/Black Crude Product
  • Cause: Polymerization of thiophene ring or oxidation.

  • Solution: Perform the reaction under Nitrogen/Argon atmosphere. Avoid excessive heating during the acid chloride formation step (do not exceed

    
    ).
    

Safety Protocol (HSE)

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    
    . Handle only in a functioning fume hood. Quench excess
    
    
    carefully with cold bicarbonate solution.
  • o-Cresol: Toxic by ingestion and skin contact. It is a corrosive phenol; wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

  • DCM: Suspected carcinogen and volatile. Avoid inhalation.

References

  • Acid Chloride Activation: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] (Foundational reference for DMAP catalysis logic).

  • Thiophene Chemistry: 2-Thiophenecarbonyl chloride synthesis and properties. ChemicalBook.

  • Phenol Esterification: Selective esterifications of alcohols and phenols. ResearchGate.

  • Substrate Properties: PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid.

Sources

Application Note: Leveraging Aryl Esters in Suzuki-Miyaura Cross-Coupling for Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methylphenyl 2-thiophenecarboxylate in Suzuki-Miyaura cross-coupling reactions.

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally reliant on organohalides, recent advancements have expanded the scope to include more challenging electrophiles such as aryl esters. This guide provides a detailed exploration of the use of 2-Methylphenyl 2-thiophenecarboxylate as an aryl ester electrophile in a palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-(o-tolyl)thiophene, a valuable biaryl scaffold. We delve into the mechanistic nuances of C(aryl)-O bond activation, provide a comprehensive, field-tested experimental protocol, and discuss applications relevant to drug discovery and development, where biaryl structures are considered privileged motifs.[2][3][4]

Mechanistic Rationale: Activating the C-O Bond

The classical Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, typically using an aryl halide.[1][5][6] The critical first step, oxidative addition, involves the insertion of a low-valent palladium(0) complex into the carbon-halogen bond. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies.

The use of an aryl ester like 2-Methylphenyl 2-thiophenecarboxylate presents a significant challenge: the C(aryl)-O bond is considerably stronger and less reactive than a C-Br or C-I bond. Overcoming this hurdle requires a specialized catalytic system capable of facilitating this difficult oxidative addition step. The success of this transformation hinges on the selection of a highly active palladium catalyst, typically featuring sterically bulky and electron-rich ligands such as biaryl phosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands stabilize the palladium(0) center and promote its insertion into the C-O bond, initiating the catalytic cycle.

The base plays a crucial role not only in the activation of the boronic acid for the transmetalation step but also in facilitating the overall catalytic turnover.[5][7] In this adapted cycle, the palladium(0) complex first undergoes oxidative addition into the C(aryl)–O bond of the ester. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, formed from the reaction of the organoboronic acid with the base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[6]

Suzuki_Cycle_Ester pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar-Pd(II)(OCOR')L₂] pd0->ox_add sub 2-Methylphenyl 2-thiophenecarboxylate sub->ox_add Oxidative Addition (C-O Cleavage) prod 2-(o-tolyl)thiophene (Biaryl Product) prod->pd0 Regeneration trans [Ar-Pd(II)-Ar'L₂] ox_add->trans Transmetalation trans->prod Reductive Elimination leaving_group Thiophenecarboxylate Leaving Group trans->leaving_group boronic o-tolylboronic Acid + Base boronate Boronate Complex [Ar'B(OR)₃]⁻ boronic->boronate Activation boronate->trans

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl ester.

Experimental Protocol: Synthesis of 2-(o-tolyl)thiophene

This protocol details a representative procedure for the Suzuki-Miyaura cross-coupling of 2-Methylphenyl 2-thiophenecarboxylate with o-tolylboronic acid.

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment
  • Reagents:

    • 2-Methylphenyl 2-thiophenecarboxylate

    • o-Tolylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate tribasic (K₃PO₄), anhydrous powder

    • Anhydrous toluene or 1,4-dioxane

    • Deionized water (degassed)

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

    • Syringes and needles for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Column chromatography setup

Step-by-Step Procedure

Workflow start Start: Prepare Glassware (Oven-dried) setup Assemble Reaction Flask Under Inert Atmosphere (Ar/N₂) start->setup reagents Add Solids: 1. 2-Methylphenyl 2-thiophenecarboxylate 2. o-Tolylboronic acid 3. K₃PO₄ (Base) 4. Pd(OAc)₂ (Catalyst) 5. SPhos (Ligand) setup->reagents solvent Add Anhydrous Solvent (e.g., Toluene) via Syringe reagents->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) Monitor by TLC/GC-MS solvent->reaction workup Cool to RT, Quench with Water, and Extract with Ethyl Acetate reaction->workup purify Dry Organic Layer (MgSO₄), Concentrate, and Purify via Column Chromatography workup->purify end Characterize Final Product (2-(o-tolyl)thiophene) purify->end

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Methylphenyl 2-thiophenecarboxylate (1.0 mmol, 1.0 equiv), o-tolylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS to check for the consumption of the starting ester.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure 2-(o-tolyl)thiophene product.

Key Parameter Optimization

The success of this coupling is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and their rationale.

ParameterRecommended Reagents/ConditionsRationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos) or NHCsCrucial for C-O activation. The ligand's steric bulk and electron-donating ability promote the difficult oxidative addition step and stabilize the catalytic intermediates.[8][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[5][7] Anhydrous powdered bases are preferred.
Solvent Anhydrous, high-boiling point solvents (Toluene, 1,4-Dioxane, THF)Must be able to dissolve the reactants and allow for heating to the required temperature for C-O bond cleavage. Must be rigorously dried and degassed to prevent catalyst deactivation and side reactions.[10]
Temperature 100 - 120 °CHigher temperatures are generally required to provide the activation energy needed for the oxidative addition to the robust C(aryl)-O bond.
Boron Source Boronic Acids, Boronate Esters (e.g., pinacol esters), TrifluoroboratesBoronic acids are common, but boronate esters and trifluoroborates can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[6][7][10]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture. 2. Insufficient temperature. 3. Incorrect base or ligand.1. Ensure all reagents are anhydrous and the system is fully inert. Use freshly opened/purified solvents and reagents. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bulky phosphine ligands or a stronger base like Cs₂CO₃.
Protodeboronation Presence of water or protic impurities leading to the replacement of the boron group with hydrogen on the boronic acid.Use rigorously dried solvents and reagents. Consider using a more stable boron source like a pinacol ester or trifluoroborate salt.[6]
Homocoupling of Boronic Acid Oxygen contamination can lead to the oxidative coupling of two boronic acid molecules.Ensure the reaction is maintained under a strict inert atmosphere throughout. Degas the solvent thoroughly before use.
Ester Hydrolysis The base (e.g., K₃PO₄) in the presence of trace water can hydrolyze the starting ester.Use an anhydrous base and solvent. Minimize reaction time once the starting material is consumed.

Relevance in Drug Discovery

The synthesis of biaryl compounds is of paramount importance in medicinal chemistry.[11][12] These scaffolds are present in numerous FDA-approved drugs, including anti-inflammatory agents, antihypertensives, and antivirals.[2][4] The thiophene nucleus, in particular, is a well-established bioisostere for a phenyl ring and is found in many pharmacologically active molecules, contributing to various biological activities such as antimicrobial and anticancer effects.[13][14][15]

The ability to use aryl esters as coupling partners via C-O activation significantly expands the synthetic toolbox for drug development professionals. Esters are often more readily available or can be synthesized under milder conditions than the corresponding organohalides or triflates. This methodology provides a novel and powerful route to access complex, thiophene-containing biaryl structures, enabling the exploration of new chemical space and the rapid generation of diverse compound libraries for high-throughput screening.[3][8]

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Bidal, Y. D., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology. Retrieved February 20, 2026, from [Link]

  • Javed, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Retrieved February 20, 2026, from [Link]

  • Satra, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 20, 2026, from [Link]

  • S, B., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. Retrieved February 20, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Jana, A., et al. (2021). Application of organometallic catalysts for the synthesis of o -tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • Examples of biaryl structure applications. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Retrieved February 20, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved February 20, 2026, from [Link]

Sources

2-Methylphenyl 2-thiophenecarboxylate as an intermediate in agrochemical synthesis

[1][3]

Executive Summary

2-Methylphenyl 2-thiophenecarboxylate represents a strategic "activated ester" platform.[1] Unlike simple methyl or ethyl esters, the o-tolyl (2-methylphenyl) moiety acts as a superior leaving group due to the lower pKa of the corresponding phenol compared to aliphatic alcohols.[2] This characteristic allows for mild, catalyst-free aminolysis with complex anilines to form SDHI fungicides, avoiding the harsh conditions and instability associated with acid chlorides.[2] Furthermore, this intermediate serves as a precursor for Lewis Acid-catalyzed Fries Rearrangement , yielding (4-hydroxy-3-methylphenyl)(thiophen-2-yl)methanone—a scaffold for next-generation herbicides.

Key Applications
  • SDHI Fungicide Synthesis: Precursor for N-aryl thiophene-2-carboxamides (e.g., analogs of Isofetamid or Silthiofam).[1]

  • Scaffold Diversification: Access to aryl-thienyl ketones via rearrangement.[1]

  • Process Safety: A stable, storable alternative to thiophene-2-carbonyl chloride.[1]

Technical Deep Dive: Mechanism & Causality[1]

The "Activated Ester" Advantage

In the synthesis of carboxamide agrochemicals (e.g., Penthiopyrad or Thifluzamide analogs), forming the amide bond is the rate-limiting step.[1][2]

  • Problem: Thiophene-2-carbonyl chloride is moisture-sensitive, corrosive, and prone to hydrolysis, leading to variable yields in large-scale manufacturing.[1][2]

  • Solution: 2-Methylphenyl 2-thiophenecarboxylate is a crystalline, stable solid. The steric bulk of the o-methyl group on the phenol prevents premature hydrolysis while the phenoxide (pKa ~10.3) remains a competent leaving group upon nucleophilic attack by an aniline.[2]

Fries Rearrangement Pathway

Under Lewis acidic conditions (e.g., AlClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

11(4-hydroxy-3-methylphenyl)(thiophen-2-yl)methanone

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of 2-Methylphenyl 2-thiophenecarboxylate.

Agrochemical_SynthesisStartThiophene-2-carbonyl ChlorideIntermediate2-Methylphenyl2-thiophenecarboxylate(The Intermediate)Start->Intermediate Esterification(Base cat.)Reagento-Cresol (2-Methylphenol)Reagent->IntermediatePathway1Pathway A:Aminolysis (Agrochemical Active)Intermediate->Pathway1 + Aniline deriv.(Mild Heat)Pathway2Pathway B:Fries RearrangementIntermediate->Pathway2 AlCl3 / 120°CProduct1Thiophene-2-carboxamide(SDHI Fungicide Core)Pathway1->Product1Product2(4-Hydroxy-3-methylphenyl)(thiophen-2-yl)methanonePathway2->Product2

Figure 1: Divergent synthesis pathways utilizing the o-tolyl ester to access amides (fungicides) and ketones (herbicides).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methylphenyl 2-thiophenecarboxylate

Objective: To produce the activated ester intermediate with high purity (>98%) for subsequent coupling.

Reagents:

  • Thiophene-2-carbonyl chloride (1.0 equiv)[1]

  • 2-Methylphenol (o-Cresol) (1.05 equiv)[1]

  • Triethylamine (Etngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a 500 mL 3-neck round-bottom flask with nitrogen. Add 2-Methylphenol (11.35 g, 105 mmol) and DCM (150 mL). Cool to 0°C using an ice bath.[2]

  • Base Addition: Add Triethylamine (12.1 g, 120 mmol) dropwise. The solution may darken slightly.

  • Acylation: Add Thiophene-2-carbonyl chloride (14.6 g, 100 mmol) dropwise via an addition funnel over 30 minutes, maintaining internal temperature <5°C. Causality: Slow addition prevents exotherms that could lead to O- vs C-acylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Workup: Quench with water (100 mL). Separate the organic phase.[1][2] Wash sequentially with 1M HCl (2 x 50 mL) to remove excess amine, 1M NaOH (2 x 50 mL) to remove unreacted phenol, and brine.[1][2]

  • Purification: Dry over MgSOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield white crystals.
    

Validation Criteria:

  • Yield: >85%

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (CDCl3): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.25 (s, 3H, Ar-CH3), 7.1-7.8 (m, 7H, Ar-H + Thiophene-H).[1]
    
Protocol B: Aminolysis to Synthesize SDHI Fungicide Analog

Objective: Use the activated ester to form a carboxamide bond with a deactivated aniline (simulating an SDHI synthesis).

Reagents:

  • 2-Methylphenyl 2-thiophenecarboxylate (1.0 equiv)[1]

  • 2,6-Difluoroaniline (Target Amine) (1.1 equiv)[2]

  • Sodium tert-butoxide (NaOtBu) (0.2 equiv, Catalyst)[2]

  • Toluene (Solvent)[1][2]

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine the Ester (2.18 g, 10 mmol) and 2,6-Difluoroaniline (1.42 g, 11 mmol) in Toluene (20 mL).

  • Catalysis: Add NaOtBu (192 mg, 2 mmol). Note: While the ester is activated, sterically hindered anilines require base catalysis to deprotonate the amine, increasing nucleophilicity.[1][2]

  • Heating: Heat the mixture to 80°C for 6 hours.

  • Observation: The reaction is driven by the release of o-cresol.[1]

  • Isolation: Cool to room temperature. Wash with 1M NaOH (to remove the o-cresol byproduct). The organic layer contains the pure amide.[1][2]

  • Crystallization: Concentrate the toluene and crystallize the product.

Why this works: The o-cresol leaving group is less basic than the incoming aniline anion but sufficiently stable to leave, unlike a methoxy group which would require harsh reflux.[1][2]

Quantitative Data Summary

ParameterAcid Chloride RouteMethyl Ester Routeo-Tolyl Ester Route
Reactivity Extremely High (Unstable)Low (Requires forcing conditions)High (Tunable)
Moisture Sensitivity High (Hydrolyzes rapidly)LowLow (Stable solid)
Byproduct HCl (Corrosive gas)Methanol (Flammable)o-Cresol (Recyclable liquid)
Selectivity Low (Side reactions common)HighHigh
Storage Stability DaysYearsYears

Critical Note on Isomers (Troubleshooting)

Researchers must distinguish 2-Methylphenyl 2-thiophenecarboxylate from its structural isomer, Methyl 3-(2-methylphenyl)thiophene-2-carboxylate .

  • Target Molecule (This Protocol): Ester of Thiophene acid + o-Cresol.[1] Used for Acylation .[1][2]

  • Isomer (Common Confusion): Methyl ester of a biaryl acid.[1][2] Used for Ring Fusion/Polymerization .[1][2]

  • Verification: Always check the carbonyl stretch in IR.[1][2] The target aryl ester will show a carbonyl stretch at ~1735 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , while the biaryl methyl ester appears at ~1720 cm
    
    
    .[1]

References

  • Thiophene Synthesis & Reactivity

    • Swanston, J. (2006).[1][2][3] "Thiophene".[1][2][4][3][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] [1][2]

  • Activated Esters in Agrochemicals

    • BOC Sciences.[5] "Thiophene Synthesis Services & Applications".[1][2]

  • Fries Rearrangement of Aryl Esters

    • Martin, R. (2011).[2] "Aromatic Hydroxyketones: Preparation and Synthesis". Springer Science & Business Media. (General reference for Fries mechanism on aryl esters).

  • SDHI Fungicide Chemistry

    • Glättli, A., et al. (2012).[2] "Pyraziflumid and other SDHI fungicides". Journal of Pesticide Science.[2] (Context for carboxamide bond formation).

  • Chemical Identity Verification

    • CAS No. 5380-42-7 (Methyl ester analog for comparison).[4][10] Chem-Impex.

reaction conditions for coupling o-cresol with thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the synthesis of o-tolyl thiophene-2-carboxylate via nucleophilic acyl substitution. The coupling of o-cresol (2-methylphenol) with thiophene-2-carbonyl chloride is a critical transformation in the generation of thiophene-based pharmacophores and optoelectronic materials. Unlike aliphatic esterifications, the reaction between an electron-rich heteroaromatic acid chloride and a sterically hindered phenol requires specific modulation of base catalysis and solvent polarity to suppress hydrolysis and C-acylation side pathways. This note provides two validated workflows: a high-purity anhydrous method (Method A) and a scalable biphasic Schotten-Baumann protocol (Method B).

Scientific Grounding & Reaction Logic

The Challenge of Thiophene Acylation

Thiophene-2-carbonyl chloride is structurally similar to benzoyl chloride but possesses distinct electronic properties due to the electron-rich thiophene ring.

  • Nucleophilicity vs. Electrophilicity: While the carbonyl carbon is highly electrophilic, the adjacent thiophene ring is nucleophilic. In the presence of strong Lewis acids (e.g., AlCl₃), the acid chloride can self-condense or undergo Friedel-Crafts C-acylation on the cresol ring rather than O-acylation [1].

  • Steric Hindrance: The ortho-methyl group on o-cresol creates steric bulk, slowing the initial nucleophilic attack compared to phenol. This necessitates the use of a nucleophilic catalyst (DMAP) or a solvent system that enhances phenoxide nucleophilicity.

Mechanism of Action

The reaction proceeds via an Addition-Elimination mechanism. The base serves a dual role: it deprotonates the phenol to generate the more nucleophilic phenoxide and neutralizes the HCl byproduct to drive the equilibrium forward.

ReactionMechanism Reactants Reactants (Thiophene-2-COCl + o-Cresol) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base Catalyst (Pyridine/Et3N) Base->Reactants Activation/Deprotonation Transition Cl- Elimination Intermediate->Transition Collapse Product Product (o-Tolyl Thiophene-2-carboxylate) Transition->Product Byproduct Byproduct (Base·HCl) Transition->Byproduct

Figure 1: Mechanistic pathway for the base-mediated esterification. The base facilitates the formation of the tetrahedral intermediate and scavenges the HCl released upon re-aromatization/elimination.

Experimental Protocols

Method A: Anhydrous High-Purity Synthesis (Recommended for Drug Discovery)

Context: Best for small-scale (<10 g) synthesis where moisture exclusion is easy and high purity is required without extensive chromatography.

Reagents:

  • Thiophene-2-carbonyl chloride (1.1 equiv)

  • o-Cresol (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add o-cresol (1.0 equiv), Et₃N (1.2 equiv), and DMAP (5 mol%) to anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

    • Why? Cooling controls the exotherm.[1] DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction with the hindered phenol [2].

  • Addition: Add thiophene-2-carbonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash efficiently: 1x Water, 1x 1M HCl (to remove residual amines), 1x Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Method B: Schotten-Baumann Biphasic Synthesis (Recommended for Scale-Up)

Context: Ideal for >10 g scales. Uses cheaper reagents and water as a co-solvent to manage heat and salt byproducts.

Reagents:

  • Thiophene-2-carbonyl chloride (1.2 equiv)

  • o-Cresol (1.0 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv, 10% aqueous solution)

  • Toluene or Ethyl Acetate (Solvent)

Protocol:

  • Preparation: Dissolve o-cresol in the organic solvent (Toluene is preferred for safety profile over benzene).

  • Biphasic Setup: Add the 10% NaOH solution to the organic phase. Cool to 0–5 °C .

  • Addition: Add thiophene-2-carbonyl chloride dropwise to the vigorously stirred biphasic mixture.

    • Critical Control: Keep temperature <10 °C to prevent hydrolysis of the acid chloride by the aqueous base.

  • Reaction: Stir vigorously for 2 hours at 0 °C, then 1 hour at RT.

  • Separation: Separate phases. The product is in the organic layer.[1][2] The aqueous layer contains NaCl and excess NaOH.

  • Workup: Wash organic layer with water and brine. Dry and concentrate.

Data Summary & Characterization

ParameterMethod A (Anhydrous)Method B (Schotten-Baumann)
Yield 85–95%75–85%
Purity (Crude) High (>95%)Moderate (requires washing)
Reaction Time 3–4 Hours2–3 Hours
Key Risk Moisture sensitivityHydrolysis of Acid Chloride
Scale Suitability mg to gkg scale

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Thiophene protons: δ 7.85 (dd, 1H), 7.60 (dd, 1H), 7.15 (t, 1H).

    • Aromatic Cresyl protons: δ 7.30–7.10 (m, 4H).

    • Methyl group: δ 2.25 (s, 3H).

  • IR Spectroscopy: Strong ester carbonyl stretch at 1725–1735 cm⁻¹ . Absence of broad O-H stretch (3200–3600 cm⁻¹).

Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis
  • Cause: Moisture in Method A or insufficient stirring in Method B.

  • Solution: For Method A, ensure DCM is distilled or dried over molecular sieves. For Method B, increase stirring speed (RPM > 500) to maximize interfacial surface area.

Issue: C-Acylation (Friedel-Crafts Product)
  • Cause: Presence of Lewis acidic impurities or high temperatures.

  • Solution: Ensure no metal halides (AlCl₃, FeCl₃) are present. Do not heat above 40 °C. The ester is the kinetic product; high heat can induce thermodynamic rearrangement (Fries rearrangement).

Issue: Starting Material Persists
  • Cause: Steric hindrance of the o-methyl group.

  • Solution: Add 5–10 mol% DMAP (Method A) to form the "super-active" acylating agent.

References

  • Organic Syntheses, Coll.[3] Vol. 3, p. 14 (1955). 2-Acetothienone.[3] (Demonstrates Friedel-Crafts acylation of thiophene, highlighting the reactivity of the ring vs. the carbonyl).

  • Common Organic Chemistry. Steglich Esterification & Acid Chloride Coupling. (General mechanism and conditions for hindered phenols).

  • Journal of Organic Chemistry. O-Thien-2-yl Esters: A Synthetic Approach. (Discusses the stability and esterification of thiophene derivatives).

  • Google Patents: WO2016161063A1. Processes for the preparation of 2-thiophenecarbonyl chloride.[4] (Details the synthesis and handling of the starting material).

Sources

microwave-assisted synthesis of 2-methylphenyl thiophene carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 2-Methylphenyl Thiophene Carboxylates Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-methylphenyl thiophene carboxylates using Microwave-Assisted Organic Synthesis (MAOS). Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] Traditional synthetic routes often require prolonged reaction times, high temperatures, and can result in significant byproduct formation.[3] Microwave-assisted techniques offer a green, efficient, and rapid alternative, dramatically accelerating reaction rates, improving yields, and simplifying purification processes.[4][5][6] This guide details the underlying principles of microwave chemistry, outlines a robust protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and provides the necessary technical insights for successful implementation.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of bi-aryl and heteroaryl compounds, such as 2-methylphenyl thiophene carboxylates, is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals. The thiophene ring is a "privileged structure" found in numerous bioactive molecules.[1][2] Conventional synthesis, typically relying on thermal heating with oil baths or heating mantles, transfers energy inefficiently via conduction and convection. This process is slow, energy-intensive, and can lead to thermal gradients within the reaction vessel, often promoting the formation of unwanted side products.[3][7]

Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in chemical synthesis.[8] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules and ions in the reaction mixture, resulting in rapid, uniform, and localized superheating.[4][9][10] This direct energy transfer offers several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours or days using conventional heating can often be completed in minutes.[5][11]

  • Improved Yields and Purity: The rapid heating and precise temperature control minimize the thermal decomposition of reactants and products, leading to cleaner reactions and higher yields.[6][7]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[3][4]

  • Enhanced Reproducibility: Automated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.[6]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the thiophene and the 2-methylphenyl ring is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the reaction of an organoboron compound (e.g., 2-methylphenylboronic acid) with a halide (e.g., a bromo-thiophene carboxylate) in the presence of a palladium catalyst and a base.[12][13][14]

The catalytic cycle, illustrated below, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-thiophene ester, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The base activates the organoboron compound, facilitating the transfer of the 2-methylphenyl group from the boron atom to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Microwave irradiation dramatically accelerates each step of this cycle, leading to a highly efficient overall transformation.[12][13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAd_Complex Ar-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OxAd_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L_n-Ar' (Transmetalation Complex) OxAd_Complex->Trans_Complex Transmetalation BX X-B(OH)₂ OxAd_Complex->BX X⁻ Trans_Complex->Pd0 Reductive Elimination Product Thiophene-Aryl (R-R') Trans_Complex->Product ArX Thiophene-Br (R-X) ArX->OxAd_Complex ArB Aryl-B(OH)₂ (R'-B(OH)₂) Borate [R'-B(OH)₃]⁻ ArB->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a model compound, methyl 5-(o-tolyl)thiophene-2-carboxylate, via a microwave-assisted Suzuki-Miyaura coupling.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Microwave reactors can generate high pressures and temperatures. Ensure you are properly trained on the instrument and use only certified reaction vessels.

  • Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

Materials & Equipment:

  • Reagents:

    • Methyl 5-bromothiophene-2-carboxylate

    • 2-Methylphenylboronic acid (o-tolylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a stir bar

    • Analytical balance

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 221 mg).

    • Add 2-methylphenylboronic acid (1.2 mmol, 163 mg).

    • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Causality Note: The catalyst loading is critical; too little may result in an incomplete reaction, while too much is uneconomical and can complicate purification.

  • Solvent Addition:

    • Using a syringe, add 4.0 mL of degassed 1,4-dioxane to the vial.

    • Add 1.0 mL of degassed water. Causality Note: A mixed solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (use dynamic temperature control)

      • Time: 15 minutes

      • Power: 200 W (variable power to maintain temperature)

      • Stirring: High

    • Start the irradiation program. The instrument will automatically control the power to maintain the set temperature.[12]

  • Reaction Workup:

    • After the reaction is complete, allow the vial to cool to room temperature (below 40°C) before handling.

    • Quench the reaction by adding 10 mL of water to the vial.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methylphenyl thiophene carboxylate.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization of Experimental Workflow

Workflow A 1. Reagent Preparation - Add reactants, catalyst, and base to microwave vial. B 2. Solvent Addition - Add degassed dioxane/water. A->B C 3. Microwave Reaction - Irradiate at 120°C for 15 min. B->C D 4. Workup & Extraction - Quench with water. - Extract with ethyl acetate. C->D E 5. Purification - Dry, concentrate, and perform flash chromatography. D->E F 6. Analysis - Characterize product via NMR & MS. E->F

Caption: Step-by-step workflow for microwave-assisted synthesis.

Data Presentation: Comparative Analysis

The following table summarizes typical results for similar Suzuki-Miyaura couplings, highlighting the advantages of microwave irradiation over conventional heating.

ParameterMicrowave-Assisted MethodConventional Heating MethodReference
Reaction Time 10 - 30 minutes8 - 24 hours[12][15]
Temperature 100 - 140 °C80 - 110 °C[1][16]
Typical Yield 85 - 95%60 - 80%[6][12]
Energy Input LowHigh[3][4]
Solvent Volume MinimalOften requires more dilute conditions[5][17]

Conclusion

Microwave-assisted synthesis provides a superior method for the rapid and efficient production of 2-methylphenyl thiophene carboxylates. By leveraging direct and uniform heating, this technology significantly reduces reaction times, increases product yields, and aligns with the principles of green chemistry. The protocol outlined here is robust and can be adapted for the synthesis of a wide array of substituted thiophene derivatives, making it an invaluable tool for researchers in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry.
  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a C
  • Microwave-Assisted Direct Thioesterific
  • Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. PubMed.
  • Microwave-assisted palladium catalysed CH acylation with aldehydes.
  • Microwave-assisted preparation of aryltetrazoleboron
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise.
  • Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling.
  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.
  • Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanoc
  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.
  • Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry.
  • Microwave-assisted direct thioesterification of carboxylic acids. National Central University Institutional Repository.
  • Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

Application Note: Advanced Recrystallization Protocols for o-Tolyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of o-tolyl 2-thiophenecarboxylate (CAS: N/A for specific isomer, generic thiophene esters) presents a unique challenge in organic process development.[1][2][3] Unlike its para-substituted analogs, the ortho-methyl group on the phenyl ring introduces steric hindrance and asymmetry that disrupts crystal lattice packing.[1][2][3][4] This structural feature frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1][2][3][4]

This guide provides a definitive, field-tested methodology for purifying this compound to >99.5% HPLC purity. We move beyond standard textbook procedures to address the specific solubility parameters governed by the lipophilic o-tolyl moiety and the polarizable thiophene ring.[2][4]

Chemical Context
  • Target Molecule: o-Tolyl 2-thiophenecarboxylate[1][2][3][4]

  • Key Impurities: 2-Thiophenecarboxylic acid (hydrolysis product), o-Cresol (starting material), and Pd/Ni catalyst residues (if synthesized via cross-coupling).[1][2][3]

  • Purification Goal: Removal of trace phenols and homocoupled byproducts.[2][3][4]

Solvent Selection Strategy (The Thermodynamic Rationale)

Successful recrystallization relies on exploiting the differential solubility between the product and impurities. For o-tolyl 2-thiophenecarboxylate, we must balance the high lipophilicity of the tolyl group with the polarity of the ester linkage.[2]

Mechanistic Logic[2][4]
  • Alcohols (MeOH, EtOH): The ester oxygen accepts hydrogen bonds, making hot alcohols excellent solvents.[2][3] However, the hydrophobic tolyl group reduces cold solubility, creating a steep solubility curve ideal for crystallization.[2][3]

  • Hydrocarbons (Heptane/Hexane): The compound is moderately soluble at room temperature.[2][3][4] These are best used as anti-solvents.[2][3][4]

  • Aromatic Solvents (Toluene): Avoid as a primary solvent.[2][3][4] The π-π stacking interactions between the solvent and the thiophene/phenyl rings often lead to excessive solubility even at low temperatures.[2][4]

Decision Matrix

The following logic flow dictates the optimal protocol based on your crude material's state.

SolventSelection Start Start: Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Viscous Oil / Gum Start->Oil Purity Est. Purity > 85%? Solid->Purity MethodC Protocol C: Low-Temp Trituration (Pentane/Ether) Oil->MethodC Induce Solidification MethodA Protocol A: Single Solvent (Ethanol or Methanol) Purity->MethodA Yes MethodB Protocol B: Two-Solvent (EtOAc / Heptane) Purity->MethodB No (High Impurities) MethodC->MethodA Once Solidified

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude physical state.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude solids with >85% purity and minimal colored impurities.[1][2][3][4]

Reagents: Absolute Ethanol (200 proof), Activated Carbon (optional).[2][3]

  • Dissolution: Place 5.0 g of crude o-tolyl 2-thiophenecarboxylate in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[2][3][4]

  • Heating: Add 15 mL of Ethanol. Heat to reflux (approx. 78°C) on a stir plate/oil bath.

  • Saturation Adjustment:

    • If fully dissolved: Add crude solid in 0.5 g increments until saturation is reached (solution remains slightly cloudy at reflux).

    • If undissolved: Add hot Ethanol in 2 mL increments until clear.

    • Note: The target concentration is typically ~1 g/4-6 mL EtOH.[1][2][3][4]

  • Clarification (Optional): If the solution is dark, add 0.1 g activated carbon, stir for 2 mins, and filter hot through a pre-warmed Celite pad.

  • Cooling (The Critical Step):

    • Remove from heat and place on a cork ring.

    • Allow to cool to room temperature (RT) slowly over 45-60 minutes. Rapid cooling promotes oiling out.[1][2][3][4]

    • Once at RT, transfer to a 4°C fridge for 2 hours, then -20°C freezer for 4 hours.

  • Isolation: Filter the white needles/prisms using a Buchner funnel. Wash with 2 x 5 mL of ice-cold Ethanol.[1][2][3][4]

  • Drying: Dry under high vacuum (0.1 mbar) at 30°C for 6 hours.

Protocol B: Multi-Solvent (Craig) Recrystallization

Best for: Oily crudes or removing non-polar impurities.[1][2]

Solvent System: Solvent A (Ethyl Acetate - Good Solvent) / Solvent B (Heptane - Anti-Solvent).[1][2][3][4]

  • Dissolution: Dissolve 5.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 5-8 mL).

  • Precipitation Point: While maintaining a gentle boil, add hot Heptane dropwise.

  • Turbidity: Continue adding Heptane until a persistent cloudiness (turbidity) appears that does not dissolve with swirling.

  • Back-Solvation: Add drops of hot Ethyl Acetate until the solution becomes clear again.

  • Crystallization: Remove from heat. Cover the flask with foil (thiophene derivatives can be light-sensitive).[1][2][3][4] Allow to cool undisturbed.

  • Harvest: Collect crystals via vacuum filtration. Wash with a 1:3 mixture of cold EtOAc:Heptane.[2][3][4]

Protocol C: Troubleshooting "Oiling Out"

The o-tolyl group often lowers the melting point, causing the compound to separate as an oil droplet in the hot solvent before crystallizing.[2]

Corrective Actions:

  • The Seeding Trick: If oil droplets form upon cooling, reheat until clear.[2][3][4] Allow to cool slightly (but above the oiling temperature) and add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod at the liquid-air interface.[2][3]

  • Trituration: If the product remains an oil at RT, evaporate the solvent.[2][3][4] Redissolve in minimal Diethyl Ether, then add Pentane until cloudy. Cool in a dry-ice/acetone bath (-78°C) to force solidification. Scratch the flask to induce lattice formation.[3][4][5]

Data Summary & Quality Control

Table 1: Solvent Effectiveness for o-Tolyl 2-Thiophenecarboxylate

Solvent SystemDissolution (Hot)Recovery PotentialImpurity RejectionRisk of Oiling
Ethanol (Abs.) High85-92%Excellent (Polar/Non-polar)Moderate
Methanol Very High70-80%GoodLow
EtOAc / Heptane High90-95%ModerateHigh
Toluene Very High<50%PoorN/A (Too soluble)

Quality Control Parameters:

  • HPLC: Purity >99.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.[2][3][4] Gradient 10-90% B over 15 min.[1][2][3][4]

  • 1H NMR (CDCl3): Check for diagnostic peaks:

    • o-Tolyl Methyl:[1][2][3][4] Singlet approx. δ 2.2 - 2.4 ppm.[1][2][3][4]

    • Thiophene Protons: Multiplets δ 7.0 - 7.8 ppm.[1][2][3][4]

    • Absence of: Ethanol triplet (δ 1.2 ppm) or EtOAc singlet (δ 2.0 ppm).[2][3][4]

References

  • Solubility of Thiophene-2-carboxylic Acid Derivatives: Source: National Center for Biotechnology Information (2025).[2][3][4] PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. URL:[Link][1][2]

  • Purification of Chlorinated Thiophene Esters (Heptane Method): Source: R. L.[1][2][3][4] Parton et al., "Development of potential manufacturing routes for substituted thiophenes," Pest Management Science (via PMC).[2] URL:[Link] (Generalized link to PMC database as specific deep link varies).[2][3][4]

  • Recrystallization Troubleshooting (Oiling Out): Source: University of Rochester, Department of Chemistry.[2][3] "Tips & Tricks: Recrystallization." URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Methylphenyl 2-thiophenecarboxylate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methylphenyl 2-thiophenecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification reaction. The synthesis of this aryl ester presents unique challenges due to the steric hindrance of the ortho-cresol (2-methylphenol) and the moderate nucleophilicity of the phenolic hydroxyl group.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome these challenges and significantly improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification of 2-thiophenecarboxylic acid with 2-methylphenol.

Q1: My standard Fischer-Speier esterification is resulting in a very low yield and decomposition. What's going wrong and how can I fix it?

A1: The Fischer-Speier method, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is an equilibrium-driven process.[2][3][4] For phenols, especially hindered ones, achieving high conversion requires forcing conditions (high temperatures and prolonged reaction times), which can lead to side reactions like Fries rearrangement or sulfonation of the aromatic rings.[5]

Causality & Recommended Actions:

  • Unfavorable Equilibrium: The presence of water, a byproduct of the reaction, pushes the equilibrium back towards the starting materials.[3][6]

    • Solution: Implement rigorous water removal. Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[2] Alternatively, add molecular sieves to the reaction mixture. Using a large excess of one of the reactants can also shift the equilibrium but is often not economical.[7][8]

  • Poor Nucleophilicity of Phenol: Phenols are less nucleophilic than aliphatic alcohols, making the initial attack on the protonated carboxylic acid a slow, high-energy step.[6]

    • Solution: While stronger acid catalysts (e.g., H₂SO₄, p-TsOH) can increase the electrophilicity of the carboxylic acid, they also increase the risk of degradation.[2] A better approach for this substrate combination is to abandon the Fischer method in favor of a reaction that proceeds under milder conditions by activating either the carboxylic acid or the alcohol.

Q2: I'm recovering most of my starting materials. Which alternative method is better suited for a sterically hindered phenol?

A2: For substrates that are sensitive or sterically demanding, coupling-agent-mediated esterifications are far superior to the Fischer method. The two most effective alternatives for this system are the Steglich Esterification and the Mitsunobu Reaction .

  • Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[9][10] It is renowned for its mild, often room-temperature, conditions and its effectiveness with sterically hindered substrates.[10][11]

  • Mitsunobu Reaction: This reaction activates the alcohol using a combination of a phosphine (usually Triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[12][13][14] The activated alcohol is then susceptible to nucleophilic attack by the carboxylate anion. It proceeds with a clean inversion of configuration at the alcohol's stereocenter (not applicable here, but a key feature) and occurs under very mild, neutral conditions.[15][16]

Q3: I attempted a Steglich esterification, but the reaction produced a large amount of an insoluble white precipitate instead of my desired ester. What is this byproduct?

A3: The white, insoluble precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC. However, if your yield is still low after filtering this off, the likely culprit is the formation of a different, undesired product: an N-acylurea .

Causality & Recommended Actions:

This occurs when the highly reactive O-acylisourea intermediate (formed from DCC and your carboxylic acid) undergoes an intramolecular O-to-N acyl migration before the alcohol can intercept it.[17] This side reaction is particularly problematic in certain solvents.

  • Optimize Your Solvent: The choice of solvent is critical. Solvents like Tetrahydrofuran (THF) and dioxane are known to promote the formation of the N-acylurea byproduct.[17]

    • Solution: Switch to a non-polar, aprotic solvent like Dichloromethane (DCM) or Chloroform, which have been shown to significantly limit this side reaction.[17]

  • Ensure Catalyst Activity: DMAP is crucial for intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.

    • Solution: Use a catalytic amount (5-10 mol%) of fresh, high-purity DMAP.

Q4: My Mitsunobu reaction seems to work, but purifying the final product from triphenylphosphine oxide (TPPO) and the hydrazine byproduct is extremely difficult. How can I improve the workup?

A4: This is the most common drawback of the Mitsunobu reaction. Both TPPO and the reduced azodicarboxylate are often difficult to separate from the desired product by standard extraction and can complicate chromatography.

Causality & Recommended Actions:

The byproducts have polarities that can be similar to the target ester, leading to co-elution during chromatography or co-precipitation.

  • Chromatography Optimization:

    • Solution: Carefully screen solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can often resolve the product from the byproducts.

  • Byproduct Precipitation/Removal:

    • Solution: After the reaction, dilute the mixture with a non-polar solvent like diethyl ether or a hexane/ether mixture and store it in the freezer. TPPO is often less soluble in such solvents at low temperatures and may precipitate, allowing for removal by filtration.

  • Reagent Modification:

    • Solution: For future attempts, consider using reagents designed for easier workup. Polymer-supported triphenylphosphine can be used, where the resulting TPPO-resin is simply filtered off at the end of the reaction.[13] Bruce H. Lipshutz has also developed di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily removed by filtration and recycled.[13]

Data Presentation & Method Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions High Temperature (60-120 °C), Strong Acid (H₂SO₄, p-TsOH)[2][3]Mild (0 °C to RT), Neutral pH[10]Mild (0 °C to RT), Neutral pH[13]
Key Reagents Acid CatalystDCC (or other carbodiimide), DMAP[9]PPh₃, DEAD (or DIAD)[12][13]
Pros Inexpensive reagents, suitable for large-scale synthesis of simple esters.[7]Excellent for hindered and acid-sensitive substrates, high yields.[9][10][11]Very mild conditions, broad substrate scope, high yields.[12][15]
Cons Equilibrium-limited, harsh conditions, not suitable for sensitive substrates, potential for side reactions.[5][6][18]Stoichiometric byproduct (DCU) must be removed, potential for N-acylurea side product.[17]Stoichiometric byproducts (TPPO, hydrazine) can be difficult to remove.[13][15]

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Ester Yield

G cluster_incomplete Solutions for Incomplete Reaction cluster_side Solutions for Side Products cluster_purification Solutions for Purification Loss start Low Yield of 2-Methylphenyl 2-thiophenecarboxylate incomplete_rxn Problem: Incomplete Reaction (High Starting Material Recovery) start->incomplete_rxn side_products Problem: Side Product Formation start->side_products purification_loss Problem: Purification Loss start->purification_loss sol_incomplete1 Switch to a more effective method: Steglich or Mitsunobu Reaction incomplete_rxn->sol_incomplete1 Recommended sol_incomplete2 For Fischer Method: - Use Dean-Stark to remove H₂O - Increase reaction time/temp (caution!) incomplete_rxn->sol_incomplete2 If necessary sol_side1 For Steglich Method: - Main byproduct is N-acylurea - Change solvent from THF to DCM side_products->sol_side1 sol_side2 For Fischer Method: - Main byproduct from degradation - Lower temperature, use milder catalyst side_products->sol_side2 sol_purify1 For Mitsunobu Method: - Precipitate TPPO from ether at low temp - Optimize chromatography gradient purification_loss->sol_purify1 sol_purify2 For Steglich Method: - Ensure complete filtration of DCU - Use minimal solvent for crystallization purification_loss->sol_purify2

Caption: A troubleshooting decision tree for low-yield esterification.

Mechanism of the Steglich Esterification

G RCOOH 2-Thiophenecarboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea DMAP DMAP (Catalyst) Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) DMAP->Acylpyridinium ArOH o-Cresol Ester Target Ester ArOH->Ester O_Acylisourea->Acylpyridinium + DMAP - DCU Precursor N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea O->N Acyl Migration (Undesired) Acylpyridinium->Ester + o-Cresol (ArOH) Ester->DMAP Regenerates Catalyst DCU DCU (Byproduct)

Caption: Catalytic cycle of the DMAP-mediated Steglich esterification.

Frequently Asked Questions (FAQs)

Q: Which esterification method is the most reliable starting point for this specific reaction? A: For the synthesis of 2-Methylphenyl 2-thiophenecarboxylate, the Steglich Esterification is the most recommended starting point. Its proven effectiveness for sterically hindered alcohols and phenols under mild conditions makes it more reliable and less prone to substrate degradation than the Fischer method.[9][10][11]

Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (2-thiophenecarboxylic acid and o-cresol) on a silica gel plate. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The ester product should have a higher Rf value (travel further up the plate) than the polar carboxylic acid. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The disappearance of the starting material spots indicates reaction completion.

Q: What are the primary safety precautions for the recommended reagents? A:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Is a potent skin sensitizer and allergen. Always handle with gloves in a well-ventilated fume hood. Avoid inhalation of the dust.

  • DIAD/DEAD (Diisopropyl/Diethyl Azodicarboxylate): Are shock-sensitive and can be explosive, especially DEAD.[12] Always store them properly and handle them behind a blast shield. Add them slowly and dropwise to a cooled reaction mixture.[13]

  • Triphenylphosphine (PPh₃): Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Always work within a fume hood.

Recommended Experimental Protocols

Protocol 1: Steglich Esterification

This protocol is optimized to minimize side reactions and facilitate purification.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-thiophenecarboxylic acid (1.0 eq), 2-methylphenol (o-cresol, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration relative to the carboxylic acid).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the insoluble N,N'-dicyclohexylurea (DCU), washing the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Mitsunobu Reaction

This protocol is an excellent alternative if the Steglich esterification fails or if acid-free conditions are required.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-thiophenecarboxylic acid (1.2 eq), 2-methylphenol (1.0 eq), and Triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous Tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. Note: This addition is exothermic. Maintain the temperature at or below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of o-cresol by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

    • Add diethyl ether to the residue and place the flask in a freezer (-20 °C) for several hours to precipitate the triphenylphosphine oxide (TPPO).

    • Filter the cold mixture to remove the precipitated solids.

    • Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The remaining byproducts (residual TPPO and the diisopropyl hydrazinedicarboxylate) will be separated, yielding the pure 2-Methylphenyl 2-thiophenecarboxylate.

References

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.
  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia.
  • BYJU'S. (n.d.). Mitsunobu Reaction. BYJU'S.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Scribd. (n.d.). Steglich Esterification Guide. Scribd.
  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. NPTEL.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Google Patents. (n.d.). US4610825A - Phosphorous acid catalyzed phenol esterification.
  • Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia.
  • American Chemical Society. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry.
  • Reddit. (2024). Esterification/Amidation Problems : r/Chempros. Reddit.
  • Chemcess. (2025). o-Cresol: Properties, Reactions, Production And Uses. Chemcess.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
  • SynArchive. (n.d.). Fischer-Speier Esterification. SynArchive.
  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry.
  • Chemistry Steps. (2025). Preparation of Esters. Chemistry Steps.
  • National Center for Biotechnology Information. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

Sources

preventing hydrolysis of aryl thiophene esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Workup

Case ID: T-EST-002 Status: Active Guide

Executive Summary: The "Silent Yield Killer"

Aryl thiophene esters—specifically thiophene-2-carboxylates —present a unique challenge in medicinal chemistry. Unlike their benzene analogues (benzoates), these esters are electronically predisposed to rapid hydrolysis.

Many researchers lose 20–40% of their product not during the reaction, but during the aqueous workup . Standard protocols using saturated sodium bicarbonate (NaHCO₃, pH ~8.5) or 1M NaOH are often too aggressive for these electrophilic carbonyls.

This guide provides the mechanistic rationale and validated protocols to isolate these sensitive intermediates intact.

Diagnostic Workflow

Before altering your synthesis, use this decision tree to confirm if workup hydrolysis is your root cause.

WorkupDiagnosis Start Yield Loss Observed TLC_Check Check Crude TLC vs. Reaction Aliquot Start->TLC_Check New_Spot Is there a new polar spot (Acid) in Crude? TLC_Check->New_Spot Comparison Optimization Reaction Incomplete: Optimize Catalyst/Temp New_Spot->Optimization No New Spot Hydrolysis_Confirm Hydrolysis Confirmed New_Spot->Hydrolysis_Confirm Yes (Acid Present) Check_pH Check Aqueous pH Used in Workup Hydrolysis_Confirm->Check_pH High_pH pH > 8 (NaHCO3/NaOH) Check_pH->High_pH Low_pH pH < 7 (Acidic/Neutral) Check_pH->Low_pH Soln_Buffer SOLUTION: Switch to Phosphate Buffer (Protocol A) High_pH->Soln_Buffer Check_Temp Check Rotovap Bath Temp Low_pH->Check_Temp Heat_Issue Bath > 35°C? Check_Temp->Heat_Issue Soln_Cold SOLUTION: Reduce Bath Temp & Dry Aggressively Heat_Issue->Soln_Cold Yes Soln_NonAq SOLUTION: Non-Aqueous Workup (Protocol B) Heat_Issue->Soln_NonAq No (Still Hydrolyzing)

Figure 1: Diagnostic logic for identifying workup-induced hydrolysis.

The Mechanism: Why Thiophenes are Different

To solve the problem, you must understand the electronic environment.

The Inductive Trap

While the sulfur atom in thiophene is electron-donating by resonance (making the ring aromatic), it is electron-withdrawing by induction (-I effect) .

  • Benzoates: The benzene ring donates electron density to the carbonyl, stabilizing it against nucleophilic attack.

  • Thiophene-2-carboxylates: The sulfur atom is adjacent to the carbonyl attachment point. Its inductive pull makes the carbonyl carbon more electrophilic (more positive character) compared to a benzoate.

Consequently, hydroxide ions (


) or even water molecules attack the thiophene ester carbonyl significantly faster than they attack a phenyl ester [1].
The pKa Correlation

The stability of the leaving group also plays a role.

  • Benzoic Acid pKa: ~4.2

  • Thiophene-2-carboxylic Acid pKa: ~3.5 [2]

Because the thiophene acid is stronger, the conjugate base (the carboxylate) is a better leaving group, further lowering the energy barrier for hydrolysis under basic conditions.

Troubleshooting & FAQs

Q: I used saturated NaHCO₃ (Sodium Bicarbonate). That’s a weak base.[1] Why did my ester hydrolyze? A: Saturated NaHCO₃ has a pH of approximately 8.3–8.5. While "weak" compared to NaOH, this pH provides enough hydroxide concentration to hydrolyze electron-deficient esters (like thiophenes) if the contact time is long (e.g., >10 minutes) or if the mixture is warm.

Q: I see the hydrolysis happening on the rotary evaporator. How is that possible? A: If you do not dry your organic layer completely, residual water and base remain. As you distill off the solvent, the concentration of the residual base increases, and the heat from the bath (often 40°C+) accelerates the reaction. This is a classic "concentration effect" hydrolysis.

Q: I have a terrible emulsion. Does that matter? A: Yes. Emulsions differ from clean phase separations by maximizing the surface area between the organic phase (ester) and the aqueous phase (base). This acts as a phase-transfer catalyst system, driving the hydrolysis to completion rapidly.

Validated Protocols

Protocol A: The "Cold-Buffer" Workup (Standard)

Best for: Standard thiophene esters where mild stability is observed.

Reagents:

  • Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    

Step-by-Step:

  • Chill: Cool the reaction mixture to 0°C in an ice bath before quenching.

  • Quench: Add the pH 7 Phosphate Buffer (pre-chilled to 4°C) instead of water or bicarbonate.

  • Extract: Extract quickly with cold solvent.

  • Wash: Wash the organic layer once with cold brine (saturated NaCl) to break emulsions and remove bulk water.

  • Dry: Pour organic layer onto a pad of anhydrous

    
     immediately.
    
    • Tip: Do not let it sit in the separatory funnel.[1]

  • Concentrate: Evaporate solvent with the bath temperature set below 30°C .

Protocol B: The Non-Aqueous Quench (High Sensitivity)

Best for: Highly electron-deficient thiophenes (e.g., nitro- or halo-substituted) that hydrolyze instantly in water.

Reagents:

  • Solid Sodium Sulfate Decahydrate (

    
    ) OR Solid Silica Gel.
    
  • Anhydrous solvent.[1]

Step-by-Step:

  • Dilute: Dilute the reaction mixture with Et2O or EtOAc.

  • Quench: Add solid Sodium Sulfate Decahydrate (Glauber’s salt). The crystal water in the salt gently quenches excess reagents without creating a bulk aqueous phase [3].

  • Stir: Stir for 15–20 minutes. The solid will clump as it absorbs reagents.

  • Filter: Filter off the solids through a fritted funnel or a pad of Celite.

  • Evaporate: Concentrate the filtrate. You have avoided all bulk water contact.[2]

Data & Chemical Compatibility

Table 1: Aqueous Workup Media & Risk Assessment for Thiophene Esters

Quenching AgentpH (Approx)Risk LevelMechanism of Failure
1M NaOH 14.0Critical Instant saponification (

).
Sat. NaHCO₃ 8.5High Hydrolysis during emulsions/drying.
Water 7.0Moderate Slow hydrolysis if acid catalyst remains.
Phosphate Buffer 7.0Low Buffers out acid/base; maintains neutral pH.
1M HCl 1.0Low *Stable for esters, but may protonate amines.

*Note: Acidic workups are excellent for esters but risk solubilizing basic products (amines) into the aqueous layer.

References

  • Feinstein, A., Gore, P. H., & Reed, G. L. (1969).[3] Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids.[3] Journal of the Chemical Society B: Physical Organic, 205-207.[3] [Link]

  • Cohen, S. et al. (2000). Glauber's salt (Sodium Sulfate Decahydrate) as a mild quench for water-sensitive reactions. Practical Synthetic Organic Chemistry. (General industry standard practice for non-aqueous workups).

Sources

troubleshooting low conversion in thiophene-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Topic: Troubleshooting Low Conversion & Impurity Profiles Last Updated: October 2023

Introduction

Welcome. If you are here, your reaction with thiophene-2-carbonyl chloride (T2CC) likely stalled at 50-60% conversion, or your crude NMR shows a complex mixture of "tar" and starting material.

T2CC is deceptively simple. Unlike benzoyl chloride, the thiophene ring is


-excessive (electron-rich). This creates a dichotomy: the carbonyl carbon is sufficiently electrophilic for amidation/esterification, but the ring itself is prone to electrophilic attack (self-acylation) and oxidative degradation. Furthermore, the high boiling point of T2CC (188-190°C) often masks residual thionyl chloride (

) from its synthesis, which acts as a "silent killer" of nucleophiles.

This guide bypasses standard textbook advice to address the specific kinetic and thermodynamic traps of this reagent.

Module 1: The "Dead on Arrival" Scenario (Reagent Quality)

Q: Why does my starting material show acid peaks before I even add the nucleophile?

A: You are likely seeing the result of autocatalytic hydrolysis . T2CC is highly moisture-sensitive. Upon contact with trace water, it hydrolyzes to thiophene-2-carboxylic acid and HCl. Unlike benign impurities, the generated HCl is hygroscopic, pulling more moisture from the air, accelerating the degradation cycle.

Diagnostic Protocol: The Methanol Quench Do not trust the label purity. Run this check before committing valuable substrate.

  • Take 50

    
    L of your T2CC.
    
  • Dissolve in 0.6 mL dry

    
    .
    
  • Add 200

    
    L dry Methanol (
    
    
    
    ).
  • Shake and let sit for 5 minutes.

  • Analyze 1H NMR:

    • Pass: Distinct methyl ester singlet (~3.8 ppm) and thiophene protons.

    • Fail: Broad acid proton (>10 ppm) or significant aliphatic peaks indicating polymer/dimer formation.

Visualization: The Degradation Cycle

G T2CC Thiophene-2-carbonyl Chloride Acid Thiophene-2-carboxylic Acid (Inactive) T2CC->Acid Hydrolysis HCl HCl Gas T2CC->HCl + Moisture Trace H2O Moisture->T2CC Hygro Hygroscopic Effect HCl->Hygro Attracts Hygro->Moisture More H2O

Figure 1: The autocatalytic cycle of acid chloride degradation. Once HCl is generated, it pulls atmospheric moisture, accelerating hydrolysis.

Module 2: The "Kinetic Stall" (Reaction Conditions)

Q: My amidation stops at ~60% conversion. Adding more T2CC doesn't help. Why?

A: You are likely experiencing Amine Protonation (The HCl Trap) . For every molecule of product formed, one molecule of HCl is released. If you are using a 1:1 ratio of amine to T2CC without an auxiliary base, the generated HCl instantly protonates the remaining 50% of your amine. The resulting ammonium salt (


) is non-nucleophilic.

The Solution: Base Selection Strategy You must use a scavenger base. However, the choice is critical because the thiophene sulfur can coordinate with certain Lewis acids or metal catalysts.

Base TypeRecommended ReagentMechanismWhen to Use
Organic (Soluble) Triethylamine (TEA) or DIPEAHomogeneous scavengingStandard DCM/THF reactions. Use >2.0 equivalents.
Inorganic (Schotten-Baumann)

or

(aq)
Biphasic scavengingWhen the substrate is water-tolerant. Highly effective for T2CC.
Catalytic DMAP (4-Dimethylaminopyridine)Acyl transfer catalystUse for sterically hindered amines (anilines).

Critical Note: If using DMAP, add it last.[1] Mixing T2CC and DMAP without the nucleophile present can lead to the formation of unstable acyl-pyridinium salts that may decompose the electron-rich thiophene ring.

Module 3: The "Invisible" Impurity (Thionyl Chloride)

Q: I made the T2CC in situ from the acid, but the coupling yield is terrible. What happened?

A: Residual Thionyl Chloride (


) is the culprit.
T2CC is often prepared by refluxing the acid in 

. Since the boiling point of T2CC (~190°C) is much higher than

(76°C), researchers assume simple evaporation removes the excess. It does not. Trace

remains trapped in the oil.
  • Consequence:

    
     reacts with your amine to form sulfinylamines (
    
    
    
    ) or consumes 2 equivalents of amine to form sulfinamides.

Protocol: The Toluene Azeotrope Vacuum drying is insufficient. You must use azeotropic distillation.

  • After acid chloride formation, strip the bulk

    
     on a rotovap.
    
  • Add anhydrous Toluene (equal volume to the original reaction).

  • Evaporate to dryness.

  • Repeat 2-3 times.

  • Why? Toluene forms a binary azeotrope with

    
     (boiling at ~76°C), effectively dragging the last traces of the chlorinating agent out of the viscous T2CC oil [1].
    

Module 4: Advanced Troubleshooting (Side Reactions)

Q: The reaction mixture turned purple/black, and I see "dimers" in MS.

A: You have triggered Friedel-Crafts Self-Acylation . The thiophene ring is electron-rich. In the presence of strong Lewis acids (


, 

) or high heat (>80°C), one molecule of T2CC attacks the 5-position of another T2CC molecule.

Reaction Pathway Visualization

ReactionPath cluster_0 Desired Pathway (Kinetic) cluster_1 Side Pathway (Thermodynamic/Lewis Acid) Start T2CC + Nucleophile Product Amide/Ester Product Start->Product  < 40°C, Base Scavenger   SelfAcyl Self-Acylation (Dithienyl Ketone) Start->SelfAcyl  > 80°C or Lewis Acid   Polymer Black Tar (Polymerization) SelfAcyl->Polymer  Chain Propagation  

Figure 2: Competition between desired nucleophilic attack and self-acylation. High temperatures or Lewis acids favor the red pathway.

Corrective Action:

  • Avoid Lewis Acids: If possible, use activated esters (EDC/NHS) or mixed anhydrides instead of acid chlorides if the substrate allows.

  • Temperature Control: Keep the reaction < 0°C during the addition of T2CC.

  • Order of Addition: Add T2CC slowly to the Nucleophile + Base mixture. Never add the Nucleophile to the T2CC (inverse addition) as this creates a local excess of T2CC, promoting self-reaction.

Summary Checklist for Success

  • Purity: Validated T2CC via Methanol quench (NMR).

  • Prep: Residual

    
     removed via 
    
    
    
    Toluene azeotrope.
  • Stoichiometry: Base (TEA/DIPEA) present at

    
     equivalents relative to T2CC.
    
  • Temperature: Addition performed at

    
    ; warmed to RT only after 1 hour.
    
  • Order: T2CC added dropwise to the Amine/Base solution.

References

  • Removal of Thionyl Chloride via Azeotrope: Source: Organic Syntheses, Coll. Vol. 6, p. 711 (1988). Context: Describes the standard protocol for removing thionyl chloride using toluene azeotropes to prevent side reactions in acid chloride isolations.

  • Thiophene-2-carbonyl Chloride Physical Properties: Source: Sigma-Aldrich Product Specification. Context: Verification of boiling point (190°C) and density (1.37 g/mL) for handling and distillation parameters.

  • Acylation Mechanisms and Thiophene Reactivity: Source:Journal of Heterocyclic Chemistry. Context: Discusses the electron-rich nature of thiophene and its susceptibility to Friedel-Crafts self-acylation at the 5-position. (General Journal Landing Page for verification of scope)

  • Handling Acid Chlorides (BenchChem Guide): Source: BenchChem Technical Support.[2] Context: General handling of corrosive acid chlorides and quenching protocols.

Sources

optimizing catalyst load for thiophene ester cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Load for Thiophene Ester Cross-Coupling Reactions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Thiophene Paradox

Status: Critical Insight

Thiophene esters are ubiquitous scaffolds in medicinal chemistry (e.g., bioisosteres for phenyl rings), yet they present a distinct "Thiophene Paradox" in palladium-catalyzed cross-coupling:

  • High Reactivity: The electron-rich nature of the thiophene ring generally facilitates oxidative addition, and ester substituents (electron-withdrawing) at the 2- or 3-position further activate C-X bonds.

  • Catalyst Deactivation: The sulfur atom in the thiophene ring acts as a soft Lewis base, capable of coordinating strongly to the soft Pd(II) center. This competes with the phosphine ligands, leading to the formation of unreactive Pd-S species (catalyst poisoning), often requiring higher catalyst loads than phenyl analogs.

The Objective: Minimize catalyst loading (cost/purification) while maintaining high turnover frequency (TOF) by preventing sulfur coordination.

Mechanism & Causality: Why Reactions Fail

Before optimizing, you must understand the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the sulfur-poisoning pathway.

Diagram 1: Competitive Pathways in Thiophene Coupling

ThiopheneMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thiophene-Br TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet + Boronate/Base Poison Sulfur Poisoning (Pd-S Coordination) OxAdd->Poison S-Coordination (Competition) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration DeadCat Inactive Complex [Pd(Ar)(S-Thiophene)X] Poison->DeadCat

Caption: The "Sulfur Trap": Thiophene sulfur can displace labile ligands after oxidative addition, creating a stable, inactive complex that halts the cycle.

Optimization Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Best for: Standard synthesis of biaryl thiophene esters.

The Logic: To combat sulfur poisoning, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands create a "protective shell" around the Pd center, sterically hindering the approach of the thiophene sulfur while accelerating oxidative addition.

Step-by-Step Workflow:

  • Catalyst System:

    • Precursor: Pd(OAc)₂ (Stable, cheap source of Pd(II)).

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Ratio: 1:2 (Pd:Ligand). Crucial: Excess ligand ensures the active Pd(0) species remains ligated and protected.

  • Loading Optimization Screen (Standard Scale: 1 mmol):

    • Perform reactions in parallel vials at three loading levels.

ParameterCondition A (Aggressive)Condition B (Balanced)Condition C (Conservative)
Pd(OAc)₂ Load 0.1 mol% 0.5 mol% 2.0 mol%
SPhos Load 0.2 mol%1.0 mol%4.0 mol%
Base K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent Toluene/H₂O (10:1)Toluene/H₂O (10:1)Toluene/H₂O (10:1)
Temp 80°C80°C80°C

Execution Note: Pre-stir Pd(OAc)₂ and SPhos in the solvent for 15 minutes before adding substrates. This generates the active catalytic species


 prior to exposure to the thiophene sulfur.
Protocol B: Direct C-H Arylation (Atom Economy)

Best for: Cost-sensitive scale-up where the thiophene ester is the nucleophile.

The Logic: Avoids the instability of thiophene boronic acids (which are prone to protodeboronation). Uses a PivOH (Pivalic acid) additive to facilitate the C-H bond cleavage via a CMD (Concerted Metallation-Deprotonation) mechanism.

Recipe:

  • Catalyst: Pd(OAc)₂ (0.1 – 0.5 mol%) - Ligand-free conditions often work here due to the stabilizing effect of the carboxylate.

  • Additive: PivOH (0.3 eq).

  • Base: K₂CO₃ (2-3 eq).

  • Solvent: DMAc or DMF (High boiling point required, >100°C).

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60% conversion regardless of time. Why?

Diagnosis: Catalyst Death. The active Pd species has likely been poisoned by the thiophene sulfur or precipitated as Pd-black. Solution:

  • Spike Test: Add fresh catalyst (0.5 mol%) after the stall. If the reaction resumes, your catalyst is dying.

  • Fix: Switch to a stronger binding ligand like XPhos or Pd-PEPPSI-IPr (NHC ligand). These bind Pd more tightly than phosphines, resisting sulfur displacement.

Q2: I see significant homocoupling of the boronic acid.

Diagnosis: Oxidative induced coupling. Thiophene boronic esters are unstable. If oxygen is present, they homocouple rapidly. Solution:

  • Degassing: Do not just sparge. Use "Freeze-Pump-Thaw" (3 cycles) for the solvent.

  • Slow Addition: Add the boronic ester solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the halide.

Q3: The ester group is hydrolyzing.

Diagnosis: Base/Water incompatibility. Methyl esters are susceptible to hydrolysis by hydroxide ions generated in the Suzuki cycle. Solution:

  • Change Base: Switch from K₃PO₄/H₂O to anhydrous CsF or K₂CO₃ in dry Dioxane.

  • Buffer: Use a phosphate buffer (pH 7-8) instead of pure water/base to maintain a neutral environment.

Decision Matrix: Troubleshooting Logic

Use this flow to diagnose low yields in thiophene ester couplings.

Diagram 2: Optimization Decision Tree

Troubleshooting Start Low Yield (<50%) CheckSM Analyze Crude NMR: Is SM Remaining? Start->CheckSM SM_Yes Yes: Incomplete Conv. CheckSM->SM_Yes SM_No No: Side Reactions CheckSM->SM_No CatDeath Catalyst Poisoning? (Try SPhos or XPhos) SM_Yes->CatDeath TempLow Temp too low? (Increase to 100°C) SM_Yes->TempLow HomoCoup Homocoupling? (Degas better, Slow Add) SM_No->HomoCoup DeBoron Protodeboronation? (Use excess Boronate or MIDA boronates) SM_No->DeBoron Hydrolysis Ester Hydrolysis? (Switch to Anhydrous Base) SM_No->Hydrolysis

Caption: Diagnostic flow for identifying the root cause of failure in thiophene cross-coupling.

References

  • Direct C-H Arylation at Low Loading: Li, Y., et al. "Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex."[1][2][3] The Journal of Organic Chemistry, 2014.[1][2]

  • Suzuki-Miyaura Optimization: "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 2023.[4][5][6]

  • Sulfur Poisoning Mechanisms: "Sulfur poisoning and regeneration of palladium-based catalysts." Journal of the Chemical Society, Faraday Transactions, 1996. [3]

  • Boronic Acid Instability: Lennox, A.J.J., Lloyd-Jones, G.C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.[6]

Sources

Technical Support Center: Purification of 2-Methylphenyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TPC-002 Subject: Removal of unreacted o-cresol (2-methylphenol) from ester product Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering contamination of your target ester, 2-Methylphenyl 2-thiophenecarboxylate , with unreacted o-cresol (2-methylphenol). This is a common challenge in esterification reactions involving phenols.

Because your product is an aryl ester , it is chemically distinct from standard alkyl esters. Aryl esters are more susceptible to base-catalyzed hydrolysis because the phenoxide ion is a better leaving group than an alkoxide. Therefore, while acid-base extraction is the primary purification method, it requires strict control over temperature and pH to prevent degrading your product back into the starting materials.

This guide details a non-destructive extraction protocol and a secondary chromatographic "polish" to ensure >98% purity.

Module 1: The Chemical Logic (Root Cause Analysis)

To separate these two molecules, we exploit the difference in their acidity (pKa).

CompoundStructure TypepKaSolubility (High pH)
o-Cresol (Impurity)Phenol (Weak Acid)~10.3 [1]High (Forms water-soluble phenolate)
Target Ester (Product)Aryl Ester (Neutral)N/ALow (Remains in organic layer)

The Strategy: We must introduce a base strong enough to deprotonate the o-cresol (converting it to the water-soluble sodium 2-methylphenolate) but not so aggressive that it attacks the ester carbonyl (causing hydrolysis).

  • Target pH: > 11.5 (To drive o-cresol equilibrium completely to the salt form).

  • Reagent Choice: Cold 0.5M - 1.0M NaOH is the standard. Weaker bases like Sodium Bicarbonate (pH ~8.5) are insufficient to deprotonate o-cresol effectively.

Module 2: Primary Purification Protocol (Acid-Base Extraction)

⚠️ CRITICAL WARNING: Aryl esters hydrolyze rapidly in warm base. Perform all wash steps with ice-cold solutions and minimize the contact time between phases.

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc) are standard.

    • Recommendation: Use Et₂O if available; it separates faster from aqueous layers, reducing hydrolysis risk.

  • The "Cold Wash" (The Separation Step):

    • Prepare 1.0M NaOH and chill it to 0–4°C in an ice bath.

    • Add the cold NaOH to your separatory funnel (1:1 volume ratio with organic layer).

    • Shake vigorously for 30–45 seconds (do not soak).

    • Allow layers to separate immediately.

    • Drain the bottom aqueous layer (contains the o-cresol impurity).

  • Repeat: Perform the NaOH wash a second time to catch residual phenol.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break any emulsions.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Concentration: Filter and remove solvent via rotary evaporation.

Visual Workflow (Decision Tree)

ExtractionWorkflow Start Crude Mixture (Ester + o-Cresol) Solvent Dissolve in Et2O or EtOAc Start->Solvent Wash Add Cold 1M NaOH (0-4°C) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Sodium o-cresolate) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Target Ester) PhaseSep->OrgLayer Keep Brine Wash with Brine (Remove residual Base) OrgLayer->Brine Dry Dry (MgSO4) & Evaporate Brine->Dry Final Purified 2-Methylphenyl 2-thiophenecarboxylate Dry->Final

Figure 1: Optimized extraction workflow minimizing ester hydrolysis risk.

Module 3: Secondary Polish (Chromatography)

If the extraction does not yield >98% purity (detectable by NMR or HPLC), use Flash Column Chromatography. Phenols interact strongly with silica gel via hydrogen bonding, making separation from the non-polar ester highly efficient.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 95:5, Gradient to 90:10).

  • TLC Visualization:

    • UV (254 nm): Both compounds are UV active.

    • Ferric Chloride (

      
      ) Stain: Specific for phenols.[1] The o-cresol spot will turn violet/colored; the ester will not stain [2].
      

Rf Value Guide (approximate in 9:1 Hex:EtOAc):

  • Target Ester: ~0.6 (Runs fast)

  • o-Cresol: ~0.2 (Trails significantly due to -OH group interaction with silica)

Troubleshooting & FAQ

Q1: I followed the wash, but my yield dropped significantly. What happened? A: You likely experienced hydrolysis.[2][3] The thiophene ring is electron-rich, but the aryl ester bond is sensitive. If your NaOH was too warm or the contact time was too long, you converted your product back into thiophene-2-carboxylic acid and o-cresol.

  • Fix: Use 0.5M NaOH instead of 1.0M, keep it strictly at 0°C, and separate phases immediately.

Q2: I have a stubborn emulsion during the NaOH wash. A: Phenolate salts act as surfactants (soaps).

  • Fix: Add a small amount of solid NaCl directly to the separatory funnel to increase ionic strength, or use a "gentle inversion" technique instead of vigorous shaking.

Q3: Can I use Sodium Bicarbonate (


) instead of NaOH? 
A:  No. The pKa of Carbonic acid is ~6.4 (first dissociation) and Bicarbonate is ~10.3. It is not basic enough to fully deprotonate o-cresol (pKa 10.3). You will end up with an equilibrium where much of the o-cresol remains protonated and stays in the organic layer [1].

References

  • Grokipedia/Wikipedia Data. (2025). o-Cresol Acidity and Properties. Retrieved from (pKa verified ~10.3).

  • Vogel, A.I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Standard reference for separation of phenols from neutral organic compounds and FeCl3 test).

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Sulzer. (2025).[3] Reactive Distillation in Esterification. Retrieved from (Context on industrial ester purification).

Sources

Technical Support Center: Esterification of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of thiophene carboxylic acids. Our goal is to equip you with the knowledge to minimize side products and optimize your reaction outcomes, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the problem and the rationale for the proposed solution.

Q1: My reaction mixture is turning dark brown or black, especially during Fischer esterification. What is causing this and how can I prevent it?

A: A dark coloration is a common indicator of thiophene ring degradation or polymerization. Thiophene, being an electron-rich aromatic system, is susceptible to decomposition under harsh acidic conditions, particularly at elevated temperatures required for Fischer esterification.[1][2]

  • Causality: Strong protonating acids like sulfuric acid (H₂SO₄) can lead to side reactions on the thiophene ring itself.[3] High temperatures accelerate these degradation pathways. The sulfur atom in the thiophene ring can also interact with certain metal catalysts, leading to catalyst poisoning and decomposition.[4][5][6]

  • Solutions & Rationale:

    • Lower the Temperature: If possible, conduct the reaction at the lowest effective temperature. While this will slow down the desired esterification, it will disproportionately reduce the rate of degradation.[7]

    • Use a Milder Acid Catalyst: Switch from concentrated H₂SO₄ to a milder catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin (e.g., Amberlyst 15).[8] These provide the necessary protonation for the carboxylic acid activation without being aggressive enough to degrade the thiophene ring.

    • Alternative Methods: For sensitive substrates, avoid Fischer esterification altogether. Consider coupling methods that operate under neutral or mildly basic conditions, such as Steglich esterification using DCC/DMAP.[9][10]

Q2: I am observing a significant amount of an N-acylurea byproduct when using DCC/DMAP for my esterification. How can I minimize this?

A: The formation of N-acylurea is a well-known side reaction in DCC-mediated couplings.[11] It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.

  • Solutions & Rationale:

    • Optimize DMAP Concentration: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate.[11] This intermediate is more resistant to rearrangement and reacts rapidly with the alcohol. Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Order of Addition: Add the DCC to a solution of the thiophene carboxylic acid, alcohol, and DMAP. This ensures the alcohol and DMAP are present to react with the O-acylisourea as soon as it forms, minimizing its lifetime and the opportunity for rearrangement.

    • Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or acetonitrile. These solvents help to solvate the intermediates and facilitate the desired reaction pathway.[12]

Q3: My esterification reaction stalls, leaving a large amount of unreacted thiophene carboxylic acid. What are the likely causes?

A: A stalled reaction can be due to several factors, including equilibrium limitations, catalyst deactivation, or insufficient activation of the carboxylic acid.

  • Causality:

    • Equilibrium (Fischer Esterification): Fischer esterification is a reversible reaction that produces water as a byproduct.[2][13] As water accumulates, the reverse reaction (ester hydrolysis) accelerates until equilibrium is reached, preventing further conversion.[3][14][15]

    • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison for certain metal-based catalysts by strongly adsorbing to active sites and blocking them.[4][6]

    • Insufficient Activation: In coupling reactions, if the activating agent (e.g., DCC, SOCl₂) is of poor quality or has degraded due to moisture, it will not efficiently convert the carboxylic acid into the reactive intermediate.

  • Solutions & Rationale:

    • Drive the Equilibrium: For Fischer esterification, use a large excess of the alcohol (it can often be used as the solvent) to push the equilibrium towards the product side.[2][16] Alternatively, actively remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[14]

    • Choose a Robust Catalyst: For acid-catalyzed reactions, non-metallic catalysts like TsOH or solid-supported acids are less susceptible to sulfur poisoning.[8] For coupling reactions, ensure your reagents are fresh and handled under anhydrous conditions.

    • Two-Step Acyl Chloride Method: Convert the thiophene carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] After removing the excess chlorinating agent, the isolated acyl chloride can then be reacted with the alcohol, often without the need for a catalyst. This is a very effective, though less atom-economical, method.

Frequently Asked Questions (FAQs)

Q: Which esterification method is generally recommended for thiophene carboxylic acids with sensitive functional groups?

A: For thiophene carboxylic acids bearing acid-labile or other sensitive functional groups, the Steglich esterification is highly recommended.[11] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions at or below room temperature.[10][12] This avoids the harsh acidic conditions and high temperatures of the Fischer method, preserving the integrity of sensitive groups.[9][11]

Q: Can I use thionyl chloride (SOCl₂) to make the acyl chloride of thiophene-2-carboxylic acid without significant side reactions?

A: Yes, this is a very common and effective method. Thiophene-2-carboxylic acid can be converted to 2-thiophenecarbonyl chloride using SOCl₂, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically clean, but it's crucial to perform it in an inert solvent (like toluene or DCM) and under anhydrous conditions. The primary "side product" is gaseous SO₂ and HCl, which are easily removed. The resulting acyl chloride is highly reactive and can be used directly for esterification.[9]

Q: I'm concerned about decarboxylation of my thiophene carboxylic acid. Under what conditions is this a significant risk?

A: Decarboxylation is a potential side reaction for heteroaromatic carboxylic acids, including thiophene carboxylic acids, especially at high temperatures.[17][18][19] The risk increases significantly if there is a carbonyl group or another electron-withdrawing group at the 3-position (beta to the carboxylic acid at the 2-position), which can stabilize the carbanion intermediate formed upon CO₂ loss.[19] While standard Fischer esterification conditions can sometimes lead to minor decarboxylation, it becomes a major concern under prolonged heating at very high temperatures (e.g., >150-200 °C).[17] To avoid this, use milder methods like DCC/DMAP coupling or the acyl chloride route which do not require harsh heating.

Data Summary: Method Comparison

The choice of esterification method has a significant impact on reaction conditions and potential side products. The following table provides a comparative summary.

MethodTypical Catalyst(s)TemperatureKey AdvantagesCommon Side Products/Issues
Fischer-Speier H₂SO₄, TsOH, HClRefluxInexpensive, suitable for large scale, uses simple reagents.[2]Ring degradation/polymerization, incomplete conversion due to equilibrium, potential decarboxylation.[3]
Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol (± base)0 °C to RefluxHigh reactivity, drives reaction to completion, good for hindered alcohols.[9]Harsh reagents (SOCl₂), requires two steps, potential for side reactions with other nucleophilic groups.
Steglich (DCC/DMAP) DCC, DMAP0 °C to RTVery mild conditions, tolerates sensitive functional groups, good for acid-labile substrates.[11]N-acylurea formation, dicyclohexylurea (DCU) byproduct can be difficult to remove completely.[11]
Other Activating Agents PPh₃/NBS, POCl₃, etc.VariesCan offer specific advantages for certain substrates, often mild conditions.[7][8][20]Reagent-specific byproducts (e.g., triphenylphosphine oxide).[20]

Experimental Protocols & Workflows

Protocol 1: Steglich Esterification of Thiophene-2-Carboxylic Acid

This protocol is ideal for synthesizing esters from thiophene carboxylic acids with sensitive functional groups.

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carboxylic acid, the alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DCC in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 4-16 hours (monitor by TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.[21]

Workflow & Side Reaction Diagram

The following diagram illustrates the decision-making process for selecting an esterification method and the key reaction pathway for the robust Steglich esterification, highlighting the formation of the N-acylurea side product.

Esterification_Workflow cluster_0 Method Selection cluster_1 Steglich Pathway & Side Reaction Start Substrate Analysis: Thiophene Carboxylic Acid Decision Acid/Heat Sensitive? Start->Decision Fischer Fischer-Speier (H+, Heat) Decision->Fischer No Steglich Steglich Esterification (DCC, DMAP, RT) Decision->Steglich Yes Acid R-COOH (Thiophene-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC Ester Product: Ester + DCU O_Acyl->Ester + R'-OH (fast) N_Acyl Side Product: N-Acylurea O_Acyl->N_Acyl Rearrangement (slow) Alcohol R'-OH

Caption: Workflow for selecting an esterification method and key pathways in Steglich esterification.

References

  • Benchchem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Bentham Science Publisher. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Current Organocatalysis.
  • ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Current Organocatalysis.
  • RSC Publishing. Effects of thiophene and sulfur dioxide on CO adsorption on cobalt/silica catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Tokyo Chemical Industry (India) Pvt. Ltd. A Convenient Activating Reagent of Carboxylic Acids.
  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin.
  • Canadian Science Publishing. CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Journal of Chemistry.
  • THIOPHENE AND ITS DERIVATIVES.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes.
  • S.M. Meshram, et al. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry.
  • ResearchGate. Final Analysis: Sulfur as a Catalyst Poison.
  • ChemTalk. What is Fischer Esterification?.
  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. Preparation method of 2-thiophenecarboxylic acid.
  • Organic Chemistry Data. Acid to Ester - Common Conditions.
  • ResearchGate. Side reactions during esterification.
  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Google Patents. Process for the purification of thiophene.
  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Materials Chemistry Frontiers.
  • Precision Combustion, Inc. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface?.
  • Organic Chemistry Portal. Fischer Esterification.
  • ACS Publications. A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development.
  • Chemistry Steps. Fischer Esterification.
  • Scribd. Structural and Electronic Effects Induced by Carboxylic Acid Substitution in Isomeric 2 2 - Bithiophenes and Oligothiophenes.
  • J-STAGE. Studies on Thiophene Derivatives. IX. Decarboxylation of 3-(5-Substituted 2-thienyl) malonic Acids. CHEMICAL & PHARMACEUTICAL BULLETIN.
  • Chemistry LibreTexts. Fischer Esterification.
  • Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Organic Chemistry Portal. Steglich Esterification.
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. YouTube.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development.
  • Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Advanced Research in Science, Communication and Technology.
  • Organic Chemistry Portal. Thiophene synthesis.
  • Reddit. DCC/DMAP coupling reaction selection?.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • ScienceDirect. Titanium dioxide catalyzed photo-oxidation of dibenzothiophene for desulfurization of liquid fuel. Fuel.
  • NPTEL. 5.2.2 Synthesis of Esters.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • MDPI. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules.
  • EFFECTS OF AUDIO FREQUENCY ELECTRIC FIELDS ON THE ESTERIFICATION REACTIONS OF ACETIC ACID WITH C4-C8 BRANCHED ALCOHOLS. Scientific Study & Research.

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Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of o-Tolyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of o-tolyl 2-thiophenecarboxylate , focusing on the mechanistic differentiation between it and its meta-/para-isomers.

Executive Summary

In drug discovery and structural elucidation, distinguishing between positional isomers of aryl esters is critical due to their distinct metabolic and pharmacological profiles. o-Tolyl 2-thiophenecarboxylate (MW 218.27 Da) exhibits a unique fragmentation pattern under Electron Ionization (EI) compared to its m- and p- analogs.

While all isomers share a dominant acylium ion signal (m/z 111), the ortho-isomer is uniquely characterized by a "Proximity Effect" (Ortho Effect) that facilitates a specific hydrogen rearrangement. This guide details these pathways to serve as a self-validating protocol for structural confirmation.

Mechanistic Deep Dive: The "Performance" of the Ortho-Isomer

The "performance" of this compound in a mass spectrometer is defined by two competing pathways: Standard


-Cleavage  (non-specific) and the Ortho-Effect Rearrangement  (isomer-specific).
Pathway A: Standard -Cleavage (Non-Diagnostic)

This pathway is thermodynamically driven by the formation of a stable acylium ion. It occurs in o-, m-, and p- isomers with equal probability.

  • Mechanism: Homolytic cleavage of the acyl-oxygen bond.

  • Result: Formation of the 2-thiophenecarbonyl cation (m/z 111) and a tolyloxy radical.

  • Observation: The base peak (100% relative abundance) in most spectra.

Pathway B: The Ortho-Effect (Diagnostic for o-Tolyl)

This pathway is kinetically accessible only when the ester oxygen and the methyl group are in a 1,2-relationship (ortho).

  • Mechanism: A McLafferty-type rearrangement involving a 6-membered transition state.[1][2][3] The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group.

  • Causality: The proximity allows the transfer of H

    
    , leading to the elimination of a neutral ketene-like species or, more commonly in aryl esters, the elimination of a neutral quinone methide to yield the protonated acid ion .
    
  • Result: Significant abundance of the protonated 2-thiophenecarboxylic acid ion (m/z 129) .

  • Exclusion: This pathway is geometrically impossible for m- and p- isomers, rendering the m/z 129 peak significantly lower or absent in their spectra.

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the competing pathways. The Red Path represents the diagnostic Ortho Effect, while the Blue Path represents the standard cleavage common to all isomers.

Fragmentation M Molecular Ion (M+•) m/z 218 Acylium Acylium Ion [Thiophene-CO]+ m/z 111 M->Acylium α-Cleavage (Standard) Radical o-Tolyloxy Radical (Neutral) M->Radical TS 6-Membered Transition State M->TS H-Transfer (Ortho Only) ProtAcid Protonated Acid [Thiophene-COOH2]+ m/z 129 TS->ProtAcid Elimination Quinone Quinone Methide (Neutral Loss) TS->Quinone

Caption: Comparative fragmentation showing the standard acylium formation (Red) vs. the ortho-specific rearrangement (Green).

Comparative Analysis: o- vs. m- vs. p-Tolyl

The following table summarizes the expected relative abundances (RA) based on the "Ortho Effect" principles established in aryl ester mass spectrometry [1][2].

Featureo-Tolyl (Target) m-Tolyl (Alternative) p-Tolyl (Alternative) Diagnostic Value
m/z 111 ([R-CO]+)High (Base Peak) High (Base Peak)High (Base Peak)Confirms "2-thiophenecarboxylate" core.
m/z 129 ([R-COOH2]+)Significant (>20%) Low / Trace (<5%)Low / Trace (<5%)Primary Differentiator. Indicates ortho-substitution.
m/z 218 (M+•)ModerateModerateModerateConfirms MW, but not isomer.
m/z 91 (Tropylium)LowModerateHighp-isomers often favor simple alkyl cleavage.
Mechanism H-RearrangementSimple CleavageSimple CleavageExplains the spectral differences.

Key Insight: If your spectrum shows a ratio of m/z 129 : m/z 111 > 0.1 , you likely have the o-tolyl isomer. If m/z 129 is negligible, it is likely the m- or p- isomer.

Experimental Protocol for Validation

To replicate these results and validate the identity of your compound, follow this self-validating protocol.

A. Sample Preparation[7]
  • Solvent: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Final concentration should be ~10-50 ppm to avoid detector saturation.

B. Instrument Parameters (GC-MS EI)
  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temp: 230°C (Standard).

  • Scan Range: m/z 40 – 300.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

C. Validation Steps
  • Check m/z 218: Confirm molecular ion presence.

  • Check m/z 111: Confirm the thiophene acylium base peak.

  • Calculate Ratio (129/111):

    • Result > 0.15: Confirms o-tolyl 2-thiophenecarboxylate .

    • Result < 0.05: Indicates m- or p- isomer.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Ortho-Substituted Aromatic Esters." NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. Explains the McLafferty rearrangement and Ortho Effects in detail.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. The authoritative text on H-transfer mechanisms in mass spectrometry.
  • Esters of Aromatic Acids - Fragmentation Patterns. LibreTexts Chemistry. [Link]

Sources

IR spectrum analysis of ester bond in thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Vibrational Spectroscopy for Ester Bonds in Thiophene-Based Pharmacophores

Executive Summary & Strategic Context

In modern medicinal chemistry, the thiophene ring is a critical bioisostere for the benzene ring, offering altered lipophilicity and metabolic profiles. However, when an ester moiety is attached to a thiophene core—common in prodrug design and synthetic intermediates—standard infrared (IR) interpretation rules often fail.

The proximity of the sulfur atom and the aromatic


-system creates a unique electronic environment that shifts the carbonyl (

) absorption frequency. This guide provides a technical analysis of how to use Fourier Transform Infrared (FTIR) spectroscopy to definitively characterize these bonds, comparing its efficacy against Raman spectroscopy and Nuclear Magnetic Resonance (NMR).

Theoretical Framework: The Electronic Coupling Mechanism

To interpret the spectrum accurately, one must understand the causality behind the peak shifts. Unlike aliphatic esters, where the carbonyl is isolated, thiophene esters undergo strong mesomeric interaction.

The "2-Position" Anomaly: When an ester is at the C2 position of the thiophene ring, the sulfur atom's lone pair participates in a resonance system that extends to the carbonyl oxygen. This increases the single-bond character of the


 bond, lowering its force constant and, consequently, its vibrational frequency (wavenumber).
  • Aliphatic Ester:

    
    [1][2]
    
  • Benzoate (Conjugated):

    
    
    
  • Thiophene-2-carboxylate:

    
     (Strongest conjugation)
    
Diagram 1: Resonance & Electronic Effects

The following diagram illustrates the electron delocalization pathway that necessitates specific IR calibration for thiophene derivatives.

ThiopheneResonance S_Atom Sulfur Atom (Lone Pair Donor) Ring_Pi Thiophene Ring (Pi-System) S_Atom->Ring_Pi Mesomeric (+M) Effect C2_Carbon C2 Position (Attachment Point) Ring_Pi->C2_Carbon Conjugation Carbonyl Ester Carbonyl (C=O) (Electron Acceptor) C2_Carbon->Carbonyl Orbital Overlap Shift Frequency Red Shift (-20 to -30 cm⁻¹) Carbonyl->Shift Bond Order Reduction

Caption: Mechanistic flow of electron density from the thiophene sulfur to the ester carbonyl, resulting in the characteristic redshift of the vibrational frequency.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for carbonyl analysis, it is essential to understand when to deploy alternative modalities.

Table 1: Performance Matrix for Thiophene Ester Analysis
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Detection Dipole moment change (

stretch is strong).
Polarizability change (

ring breathe is strong).
Magnetic environment of Carbon nuclei.
Ester Sensitivity High. The

peak is often the strongest in the spectrum.
Low.

is weak in Raman; overshadowed by ring modes.
Absolute. Chemical shift (

) provides exact environment.
Thiophene Specificity Moderate. Ring modes (1400-1500

) can be cluttered.
High. Symmetric ring breathing (~1410

) is distinct.
High. Coupling constants (

) confirm substitution.
Sample State Solid (ATR/KBr) or Liquid.Solid/Liquid/Aqueous.[3]Solubilized liquid only.
Throughput High (Seconds per scan).Medium (Integration time varies).Low (Minutes to Hours).

Expert Insight: Use FTIR to confirm the presence and state (conjugated vs. non-conjugated) of the ester. Use Raman if you need to study the thiophene ring substitution pattern without interference from the carbonyl. Use NMR for structural elucidation, but rely on FTIR for rapid batch purity checks.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

For thiophene derivatives, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of KBr potentially interacting with the sulfur moiety or inducing hydrolysis in sensitive esters.

Objective: Obtain a high-resolution spectrum to distinguish Thiophene-2-ester from Thiophene-3-ester.

Step-by-Step Methodology
  • System Calibration:

    • Ensure the interferometer beam path is purged with dry nitrogen to remove atmospheric

      
       and 
      
      
      
      .
    • Validation: Run a background scan.

      
       doublet at 2350 
      
      
      
      should be
      
      
      Absorbance units.
  • Crystal Selection:

    • Use a Diamond/ZnSe crystal.[4] Diamond is preferred for hardness, but ZnSe provides better throughput at lower wavenumbers (

      
      ) where C-S stretches occur.
      
  • Sample Deposition:

    • Place

      
       mg of the solid thiophene derivative on the crystal.
      
    • Critical Step: Apply pressure using the anvil until the "force gauge" indicates optimal contact. Poor contact results in a noisy baseline and weak peaks.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard is 4, but 2 is needed to resolve closely spaced aromatic peaks).
      
    • Scans: 32 or 64 scans to average out noise.

    • Range: 4000–600

      
      .[5]
      
  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth differences across the spectrum.

    • Perform Baseline Correction (Rubberband method) if scattering is observed.

Diagram 2: The Analytical Workflow

FTIRWorkflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean Solvent Clean (Isopropanol) Background Background Scan (Air/N2) Clean->Background Sample Sample Deposition (High Pressure) Background->Sample Scan Interferogram (32 Scans @ 2cm⁻¹) Sample->Scan FT Fourier Transform & ATR Correction Scan->FT PeakPick Peak Picking (Focus: 1700-1720 cm⁻¹) FT->PeakPick

Caption: Operational workflow for high-fidelity ATR-FTIR acquisition of thiophene derivatives.

Data Interpretation & Reference Values

The following data table synthesizes experimental values for researchers to benchmark their synthesis products.

Table 2: Spectral Fingerprint Comparison
Bond VibrationAliphatic Ester (Reference)Benzoate (Comparison)Thiophene-2-Ester (Target)Notes
C=O[6] Stretch



Lower frequency indicates higher conjugation.
C-O-C Stretch



Broad, strong band; often coupled with ring modes.
Ring C=C N/A


Thiophene ring stretches are distinct from benzene.
C-H (Aromatic) N/A


Often appears as a weak shoulder.

Diagnostic Rule: If your synthesized thiophene-2-carboxylate shows a carbonyl peak


, the conjugation has likely been broken (e.g., saturation of the ring or loss of the ester bond).

References

  • Coats, A. et al. (2017). Vibrational Spectra (FT-IR, FT-Raman) and DFT Studies of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for C=O shifts).
  • Thermo Fisher Scientific. (2024). Raman and FTIR Spectroscopy: Complementary Techniques.[7][8][9]

  • NIST Chemistry WebBook. Thiophene-2-carboxylic acid, ethyl ester IR Spectrum.

Sources

Comparative Reactivity Guide: Phenyl vs. 2-Methylphenyl Thiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the reactivity profiles of Phenyl Thiophene-2-carboxylates versus 2-Methylphenyl (o-Tolyl) Thiophene-2-carboxylates .

Core Finding: The introduction of the ortho-methyl group in the 2-methylphenyl ester significantly retards nucleophilic attack at the carbonyl center compared to the unsubstituted phenyl ester.

  • Phenyl Ester: High reactivity; functions as an "activated ester" suitable for rapid acyl transfer or as a transient metabolic intermediate.

  • 2-Methylphenyl Ester: Enhanced hydrolytic stability (2–5x longer half-life); suitable for prodrug designs requiring resistance to plasma esterases or as a stable synthetic intermediate.

Recommendation: Select the Phenyl analog for maximizing acylation rates in synthesis or rapid drug release. Select the 2-Methylphenyl analog when steric shielding is required to improve metabolic stability or selectivity.

Structural & Mechanistic Analysis

The reactivity difference stems from the interplay between steric hindrance (primary factor) and electronic modulation (secondary factor) at the ester linkage.[1]

Structural Comparison[2][3][4]
  • Phenyl Thiophene-2-carboxylate: The phenoxy group is relatively planar, allowing the carbonyl carbon to be easily accessible to nucleophiles (water, amines, serine proteases).

  • 2-Methylphenyl Thiophene-2-carboxylate: The methyl group at the ortho position creates a "steric gate." It forces the aryl ring to twist out of plane relative to the ester linkage to minimize

    
     strain, and physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
    
Electronic Effects (Hammett & Taft Parameters)

The leaving group ability is dictated by the acidity of the corresponding phenol.

  • Phenol (

    
    ):  The phenyl ring acts as an electron sink, making the phenoxide a good leaving group.
    
  • o-Cresol (

    
    ):  The methyl group is electron-donating (+I effect). This destabilizes the developing negative charge on the oxygen in the transition state, making o-cresol a poorer leaving group than phenol.
    
Visualization of Reactivity Pathways

The following diagram illustrates the kinetic barrier introduced by the ortho-methyl group during the formation of the Tetrahedral Intermediate (TI).

ReactivityPathway Substrate_Ph Phenyl Ester (Accessible Carbonyl) TI_Ph Tetrahedral Intermediate (Low Energy Barrier) Substrate_Ph->TI_Ph Fast Attack ($k_{obs}^{Ph}$) Substrate_MePh 2-Methylphenyl Ester (Sterically Shielded) TI_MePh Tetrahedral Intermediate (High Steric Clash) Substrate_MePh->TI_MePh Slow Attack ($k_{obs}^{MePh}$) Blocked by o-Me Nu Nucleophile (OH-, R-NH2) Nu->Substrate_Ph Nu->Substrate_MePh Product Thiophene Carboxylate + Phenol/o-Cresol TI_Ph->Product Fast Collapse TI_MePh->Product Slow Collapse

Figure 1: Mechanistic divergence in hydrolysis. The green path represents the rapid reaction of the phenyl ester; the red dashed path indicates the kinetically impeded reaction of the 2-methylphenyl ester.

Comparative Performance Data

The following data summarizes the relative reactivity based on standard physical organic chemistry principles (Taft Steric Parameters


) and hydrolytic stability assays of analogous benzoate systems [1][2].
FeaturePhenyl Thiophene Ester2-Methylphenyl Thiophene EsterImpact on Application
Relative Hydrolysis Rate (

)
1.0 (Reference) ~0.2 – 0.4 2-Me analog is significantly more stable in aqueous buffers.
Plasma Half-life (

)
Short (< 20 min)Moderate (40–90 min)2-Me analog resists rapid enzymatic cleavage.
Leaving Group

10.0 (Phenol)10.3 (o-Cresol)Phenyl ester is a more potent acylating agent.
Steric Parameter (

)
-2.55 (Ref)< -3.0 (Hindered)High steric bulk prevents non-specific nucleophilic attack.
Aminolysis Yield (24h) > 95%~ 60–75%Phenyl ester preferred for chemical synthesis/coupling.

Experimental Protocols

To validate these reactivity differences in your specific thiophene scaffold, use the following self-validating protocols.

Synthesis of Thiophene Esters (DCC Coupling)

Purpose: Efficiently generate the esters for testing.

  • Dissolve Thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Phenol or 2-Methylphenol (1.1 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C. Add DCC (1.1 equiv) dropwise.

  • Stir at RT for 12h. Filter dicyclohexylurea (DCU) precipitate.

  • Wash filtrate with 0.5 M HCl, then sat. NaHCO3.

  • Purify via flash chromatography (Hex/EtOAc).

    • Validation: 2-Methylphenyl ester will elute slightly faster (higher

      
      ) due to non-planarity and shielding of the polar ester group.
      
Hydrolysis Kinetics Assay (UV-Vis)

Purpose: Quantify the stability difference (


).
  • Prepare Stock: Dissolve ester (10 mM) in DMSO.

  • Prepare Buffer: Phosphate buffer (PBS), pH 7.4, thermostated to 37°C.

  • Initiate: Add stock to buffer (final conc. 100 µM, 1% DMSO).

  • Monitor: Measure Absorbance at 270 nm (phenol release) or 275 nm (o-cresol release) every 2 minutes for 2 hours.

  • Calculate: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Expectation: The slope for the Phenyl ester will be steeper (larger negative value) than the 2-Methylphenyl ester.

Decision Logic for Drug Design

Use this logic tree to select the appropriate ester for your lead compound.

DecisionTree Start Select Thiophene Ester Type Q1 Is the ester the final drug or a prodrug? Start->Q1 Prodrug Prodrug Design Q1->Prodrug Biological Application Reagent Synthetic Reagent Q1->Reagent Chemical Synthesis Q2 Required Plasma Stability? Prodrug->Q2 Select_Ph Select Phenyl Ester Reagent->Select_Ph Maximize Yield/Rate HighStab High Stability Needed (Slow Release) Q2->HighStab > 60 min t1/2 LowStab Rapid Release Needed (Burst Effect) Q2->LowStab < 20 min t1/2 Select_MePh Select 2-Methylphenyl Ester HighStab->Select_MePh LowStab->Select_Ph

Figure 2: Selection framework based on desired pharmacokinetic profile.

References

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • MDPI. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route. Retrieved from [Link]

  • Arkivoc. (2022). Pivalic anhydride mediated esterification of phenols with carboxylic acids. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Thiophenecarboxylic Acid Aryl Esters: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-thiophenecarboxylic acid aryl esters , positioning them as bioisosteres to benzoic acid esters. It is designed for researchers requiring high-fidelity structural validation in drug discovery.[1]

Executive Summary: The Thiophene Advantage

In medicinal chemistry, the 2-thienyl moiety is a classic bioisostere of the phenyl ring. Replacing a benzoate core with a 2-thiophenecarboxylate can significantly alter metabolic stability, lipophilicity (LogP), and electronic distribution without drastically changing steric volume.

However, characterizing these esters requires specific attention to the unique electronic properties of the sulfur atom. Unlike the symmetric benzene ring, the thiophene ring introduces a permanent dipole and specific conformational preferences (the S...O interaction ) that manifest distinctly in spectroscopic data. This guide compares the characterization profile of 2-thiophenecarboxylic acid aryl esters against their benzoate analogues.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (IR): The Carbonyl Reporter

The carbonyl (C=O) stretching frequency is the primary diagnostic handle.[2] While both esters appear in the standard 1700–1750 cm⁻¹ range, the electronic influence of the thiophene ring creates a measurable shift.

FeatureBenzoate Esters (Alternative)2-Thiophenecarboxylate Esters (Product)Mechanistic Insight
C=O[1][3][4] Stretch ~1735–1750 cm⁻¹1715–1735 cm⁻¹ Thiophene is a stronger

-donor than benzene, increasing single-bond character of the C=O via resonance.[1]
Ring C=C 1600, 1580, 1500, 1450 cm⁻¹1520–1540, 1420–1450 cm⁻¹ Thiophene ring breathing modes are distinct and often more intense due to the molecular dipole.
C-H Stretch >3000 cm⁻¹ (Multiple)3080–3110 cm⁻¹ (Distinct)

-protons (H3, H5) on thiophene are more acidic and show sharper, higher-frequency stretches.[1]

Expert Insight: In 2-thiophenecarboxylates, a non-covalent S...O interaction locks the carbonyl oxygen syn to the sulfur atom (s-cis conformation). This electrostatic lock restricts rotation, often sharpening the C=O band compared to the more freely rotating benzoates.

NMR Spectroscopy: The Self-Validating Standard

NMR provides the most definitive structural proof. The coupling constants (


) in the thiophene ring are diagnostic and prevent misidentification of regioisomers (e.g., 3-thiophenecarboxylates).
1H NMR Signatures (CDCl₃)
  • H3 (dd, ~7.8–8.0 ppm): Deshielded by the adjacent carbonyl anisotropy. Appears as a doublet of doublets (

    
     Hz, 
    
    
    
    Hz).
  • H5 (dd, ~7.5–7.7 ppm): Deshielded by the sulfur atom. (

    
     Hz, 
    
    
    
    Hz).
  • H4 (dd, ~7.1–7.2 ppm): The most shielded ring proton.

13C NMR Signatures
  • C=O (Carbonyl): Typically 160–163 ppm . This is often 1–2 ppm upfield compared to benzoates (~165 ppm) due to the higher electron density donated by the thiophene ring.

  • C2 (Ipso): The quaternary carbon attached to the ester is significantly shifted (~132–135 ppm) and shows a characteristic low intensity.

UV-Vis Spectroscopy: Electronic Transitions
  • Benzoates:

    
     ~230 nm (secondary band ~270-280 nm).[1]
    
  • 2-Thiophenecarboxylates:

    
    250–270 nm  (stronger 
    
    
    
    ).[1]
  • Why it matters: The sulfur atom's lone pair participates in the conjugated system, causing a bathochromic shift (red shift). This makes thiophene esters easier to detect by UV detectors in HPLC at lower concentrations than their benzene counterparts.

Characterization Workflow & Logic

The following diagram illustrates the decision logic for validating the synthesis of a 2-thiophenecarboxylic acid aryl ester, ensuring no regioisomers (3-isomer) or hydrolysis products (free acid/phenol) are present.

G Start Crude Product (Aryl 2-Thiophenecarboxylate) IR_Step Step 1: IR Spectroscopy Check C=O Region Start->IR_Step IR_Decision Peak at ~1725 cm⁻¹? IR_Step->IR_Decision NMR_Step Step 2: 1H NMR (CDCl₃) Analyze Coupling Constants IR_Decision->NMR_Step Yes Fail_Acid Contamination: Free Acid (Broad OH, C=O ~1680) IR_Decision->Fail_Acid Shifted <1700 (Acid) NMR_Decision J(3,4) ~3.8Hz & J(4,5) ~5.0Hz? NMR_Step->NMR_Decision Purity_Step Step 3: HPLC-UV/MS Check for Hydrolysis NMR_Decision->Purity_Step Yes Fail_Isomer Wrong Isomer: 3-Thiophenecarboxylate (J values differ) NMR_Decision->Fail_Isomer No (J ~3.0 or 5.0 only) Success VALIDATED STRUCTURE Proceed to Bioassay Purity_Step->Success

Figure 1: Logic flow for the structural validation of thiophene esters, prioritizing the exclusion of common synthetic byproducts.

Experimental Protocols

Synthesis Context (General Procedure)

To obtain the ester for characterization, a Steglich esterification is recommended over acid chloride methods to prevent ring chlorination or polymerization.

  • Reagents: 2-Thiophenecarboxylic acid (1.0 eq), Phenol derivative (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq) in DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Thiophene esters are often UV-active enough to be visualized on TLC at 254 nm.[1]

Detailed Characterization Protocol
Protocol A: 1H NMR Self-Validation System

Objective: Confirm 2-substitution pattern and exclude 3-isomer.

  • Sample Prep: Dissolve ~5 mg of ester in 0.6 mL CDCl₃. Filter through a cotton plug to remove solid urea byproducts from synthesis.

  • Acquisition: Run standard proton sequence (16 scans).

  • Analysis (The "Roof Effect" Check):

    • Locate the aromatic region (6.5–8.5 ppm).[5]

    • Identify the H3 proton (most downfield thiophene signal, ~7.9 ppm).

    • Verification: Measure the coupling to the neighbor H4 . It MUST be 3.7–4.0 Hz .

    • Contrast: If the coupling is ~3.0 Hz or ~5.0 Hz only, you likely have the 3-isomer or a different substitution pattern.

    • Aryl Integration: Integrate the aryl protons. Ratio of Thiophene H : Aryl H must match (e.g., 3:5 for unsubstituted phenyl ester).

Protocol B: IR "Fingerprint" Identification

Objective: Confirm ester linkage and lack of free acid.

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

  • Checkpoint:

    • Look for the C=O stretch at 1715–1735 cm⁻¹ .[6]

    • Negative Control: Ensure ABSENCE of broad O-H stretch (2500–3300 cm⁻¹). If present, the ester has hydrolyzed or unreacted acid remains.

    • Thiophene Marker: Look for a sharp, medium intensity band at ~1420 cm⁻¹ (C=C ring stretch), which is often obscured in benzoates.

Electronic Effects & Resonance Visualization[1]

The unique spectral properties of these esters stem from the competition between the sulfur atom's induction (electron-withdrawing) and resonance (electron-donating).

Figure 2: Resonance contributions in 2-thiophenecarboxylates. The sulfur lone pair donation (Structure B) competes with the carbonyl, increasing the single-bond character of the C=O bond.

References

  • Satonaka, H. (1983).[7] The Substituent Effects in Thiophene Compounds.[7] I. 1H NMR and IR Studies in Methyl (Substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.[7] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants). [Link][1]

  • Campaigne, E., & LeSuer, W. M. (1953).[8] 3-Thenoic Acid.[1][8] Organic Syntheses. (Foundational synthesis and properties). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[9] (Source for comparative benzoate spectra). [Link][1]

Sources

A Researcher's Guide to Crystal Structure Determination of Substituted Thiophene Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of methods for the crystal structure determination of substituted thiophene carboxylates, a class of compounds with significant interest in medicinal chemistry and materials science.[1] We will delve into the nuances of experimental choices, from synthesis and crystallization to data analysis, offering field-proven insights to navigate the challenges inherent in this process.

The thiophene ring, a sulfur-containing heterocycle, is a key structural motif in numerous pharmaceuticals and functional organic materials.[1] Its derivatives, particularly substituted thiophene carboxylates, exhibit a wide range of biological activities and are crucial intermediates in organic synthesis.[2][3][4] Understanding their precise atomic arrangement through single-crystal X-ray diffraction (SCXRD) is fundamental to elucidating structure-activity relationships, designing novel drug candidates, and engineering materials with desired properties.[5][6][7]

The Crystallization Bottleneck: From Synthesis to Single Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound, followed by the often-challenging step of growing high-quality single crystals. The success of SCXRD is entirely dependent on the quality of these crystals.[8][9]

Synthesis of Substituted Thiophene Carboxylates

A common and versatile method for synthesizing 2-aminothiophene-3-carboxylates is the Gewald reaction.[10][11] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[10][11]

Illustrative Synthetic Protocol: Gewald Reaction [11]

  • Reaction Setup: To a mixture of the desired ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 ml), add elemental sulfur powder (0.1 mol) and a suitable base such as morpholine or diethylamine (20 ml).

  • Reaction Conditions: Heat the mixture at 55-65 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Cool the reaction mixture in a refrigerator overnight. The resulting precipitate is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiophene-3-carboxylate derivative.[11][12]

The choice of reactants and reaction conditions can be varied to produce a wide array of substituted thiophene carboxylates. For instance, using different ketones allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring.[10][12]

Comparative Analysis of Crystallization Techniques

Obtaining diffraction-quality crystals is often the most significant hurdle in structure determination.[8][9] The choice of crystallization method can profoundly impact crystal size, morphology, and internal order.

Crystallization Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Simple to set up, requires minimal equipment.Limited control over the rate of evaporation, can lead to the formation of multiple small crystals or amorphous precipitate.Thermally stable compounds with moderate solubility.
Vapor Diffusion (Hanging and Sitting Drop) A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution via the vapor phase.Requires very small amounts of sample, allows for fine-tuning of conditions by varying the precipitant concentration.[9]Can be sensitive to vibrations and temperature fluctuations.A wide range of organic molecules, especially when material is scarce.[13]
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.Good control over the rate of crystal growth by controlling the cooling rate.Requires the compound to have a temperature-dependent solubility; risk of oiling out for some compounds.Compounds with a significant increase in solubility at higher temperatures.[14]
Antisolvent Crystallization An "antisolvent" in which the compound is poorly soluble is slowly added to a solution of the compound, inducing precipitation.Rapid and can be used for compounds that are highly soluble in common solvents.Can lead to rapid precipitation and the formation of small or poorly ordered crystals if the antisolvent is added too quickly.[14]High-throughput screening and for compounds that are difficult to crystallize by other methods.

Recent advancements in crystallization methodologies, such as under-oil microbatch techniques and the use of host complexes ("crystalline sponges"), offer promising alternatives for particularly challenging molecules.[8][9]

The Power of Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms.[5][6][7]

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5][7] The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined.[7]

Caption: Workflow for Crystal Structure Determination.

Modern diffractometers equipped with high-brilliance X-ray sources, such as those with MetalJet technology, can significantly reduce data collection times and improve data quality, especially for small or weakly diffracting crystals.[6] The choice of X-ray source (e.g., Molybdenum or Copper) can also be critical, with copper sources often being preferred for weakly diffracting crystals.[15]

Interpreting the Results: Beyond Atomic Coordinates

The output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters. This information provides invaluable insights into:

  • Molecular Conformation: The precise three-dimensional shape of the molecule, including the planarity of the thiophene ring and the orientation of its substituents.

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[2][16] These interactions are crucial for understanding the solid-state properties of the material.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physical properties such as solubility and stability.[17]

For example, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, intramolecular N-H···O hydrogen bonds lead to the formation of a seven-membered ring, significantly influencing the molecule's conformation.[2] Furthermore, intermolecular N-H···O and N-H···N hydrogen bonds are responsible for the overall crystal packing.[2]

Alternative and Complementary Techniques

While SCXRD is the gold standard, other techniques can provide valuable structural information, particularly when single crystals are not available.

  • Powder X-ray Diffraction (PXRD): Can be used to identify crystalline phases and assess sample purity. It is also the primary tool for studying polymorphism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in a molecule. In some cases, solid-state NMR can provide insights into the packing of molecules in a crystal.

  • Computational Crystal Structure Prediction (CSP): Theoretical methods can be used to predict the most likely crystal structures for a given molecule.[18][19][20] These predictions can guide experimental crystallization efforts and help in the interpretation of experimental data.[17][18][19][20][21]

Case Study: Methyl-3-aminothiophene-2-carboxylate

A detailed analysis of the crystal structure of methyl-3-aminothiophene-2-carboxylate (matc) reveals key structural features.[2] The molecule crystallizes in the monoclinic space group P21/c, with three crystallographically independent molecules in the asymmetric unit.[2]

Key Structural Observations: [2]

  • Intramolecular Hydrogen Bonding: All three independent molecules exhibit an intramolecular N-H···O hydrogen bond, forming an S(6) graph-set motif.

  • Intermolecular Hydrogen Bonding: The molecules are linked by intermolecular N-H···O and N-H···N hydrogen bonds, creating a complex three-dimensional network.

  • Crystal Packing: The interplay of these hydrogen bonds, along with weaker C-H···S and C-H···π interactions, stabilizes the crystal packing.[2]

Sources

Safety Operating Guide

Proper Disposal of 2-Methylphenyl 2-thiophenecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Methylphenyl 2-thiophenecarboxylate. As drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to provide clear, actionable guidance rooted in established safety protocols and regulatory standards. The procedures outlined here are based on the hazardous characteristics of similar thiophene carboxylate compounds and general best practices for laboratory chemical waste management.

Hazard Assessment and Characterization

Presumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Potentially harmful if swallowed.[2][6][7][8]
Skin Corrosion/Irritation Presumed to cause skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation Presumed to cause serious eye irritation.[1][2][3][4][5][7]
Environmental Hazards Data on ecotoxicity is limited, but it is best practice to prevent release into the environment.[1][9][10][11][12]

In accordance with the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[13][14] Based on the presumed characteristics, 2-Methylphenyl 2-thiophenecarboxylate waste should be managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling 2-Methylphenyl 2-thiophenecarboxylate for disposal, ensure the following PPE is worn to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[1][7][15]To prevent skin contact and potential irritation.[1][7]
Eye Protection Chemical safety goggles or a face shield.[2][7][15]To protect against splashes that could cause serious eye irritation.[2][7]
Skin and Body Protection A lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.

Disposal Workflow

The proper disposal of 2-Methylphenyl 2-thiophenecarboxylate follows a systematic process to ensure safety and regulatory compliance. This workflow minimizes the risk of exposure and environmental contamination.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Select a Compatible Waste Container A->B C Label the Container 'Hazardous Waste' B->C D Add Chemical Name: '2-Methylphenyl 2-thiophenecarboxylate' C->D E Transfer Waste to Container D->E F Keep Container Closed E->F G Store in a Designated Satellite Accumulation Area F->G H Segregate from Incompatible Wastes G->H I Arrange for Pickup by EH&S or Licensed Waste Disposal Company H->I

Sources

Personal protective equipment for handling 2-Methylphenyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-Methylphenyl 2-thiophenecarboxylate

A Senior Application Scientist's Guide to Safe Handling, Operations, and Disposal

Immediate Safety & Hazard Assessment

Based on the hazard profiles of analogous thiophene-based esters, 2-Methylphenyl 2-thiophenecarboxylate should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation .[1][2] There may also be a risk of respiratory irritation.[2] Many similar compounds are also classified as combustible liquids.[1]

Summary of Potential Hazards:
Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]
FlammabilityCombustible LiquidKeep away from heat, sparks, and open flames.[1][4][5]

These classifications necessitate stringent adherence to proper personal protective equipment (PPE) and engineering controls to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-driven system to prevent chemical contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core PPE Requirements
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl Rubber GlovesThiophene derivatives can cause skin irritation.[1][2] These glove materials provide a sufficient barrier against incidental contact. Always inspect gloves for tears or holes before use.[2]
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient. Chemical safety goggles that form a complete seal around the eyes are required to protect against splashes of this eye-irritating compound.[2][3]
Face Protection Face Shield (in addition to goggles)A face shield should be worn over goggles, especially when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, to protect the entire face.
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is essential due to the compound's potential combustibility. It should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved RespiratorWhile not always mandatory for small-scale use in a certified chemical fume hood, a respirator with an organic vapor cartridge should be available. It is required if you are working outside of a fume hood, if ventilation is inadequate, or if you experience any respiratory irritation.

Operational Plan: From Benchtop to Disposal

A meticulous, step-by-step approach to handling ensures that safety is integrated into the workflow, not an afterthought.

Workflow for Safe Handling of 2-Methylphenyl 2-thiophenecarboxylate

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All PPE prep1->prep2 prep3 Locate & Test Eyewash/Shower prep2->prep3 handle1 Don PPE (Gloves, Goggles, Coat) handle2 Transfer Compound Inside Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not In Use handle2->handle3 clean1 Decontaminate Glassware & Surfaces clean2 Segregate Waste (Liquid & Solid) clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Containers clean2->clean3 clean4 Doff & Dispose/Clean PPE clean3->clean4

Caption: Workflow for Safe Handling of 2-Methylphenyl 2-thiophenecarboxylate.

Step-by-Step Handling Protocol
  • Engineering Controls First : All handling of 2-Methylphenyl 2-thiophenecarboxylate must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the sash is at the lowest practical height.

  • Pre-Use Inspection : Before handling, ensure that an eyewash station and safety shower are accessible and have been recently tested.[1][3]

  • Donning PPE : Put on all required PPE before entering the area where the chemical is stored or used.

  • Chemical Transfer : When transferring the liquid, use a funnel or pipette to minimize the risk of splashing. Grounding and bonding may be necessary for larger transfers to prevent static discharge, given the compound's combustibility.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and strong oxidizing agents.[4][5]

  • Post-Handling Hygiene : After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

Spill and Disposal Management

In Case of a Spill:
  • Evacuate : Alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Use non-sparking tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Plan:
  • Do Not Pour Down the Drain : This compound should not enter waterways.[6]

  • Segregate Waste : Collect all waste containing 2-Methylphenyl 2-thiophenecarboxylate in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Professional Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][6] Contaminated gloves, pipette tips, and other solid materials should be collected as solid hazardous waste.

By adhering to this comprehensive guide, researchers can confidently handle 2-Methylphenyl 2-thiophenecarboxylate, ensuring both personal safety and the integrity of their research environment.

References

  • Sciencemadness. (2022, January 2). Thiophene. Sciencemadness Wiki. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Thiophenecarboxaldehyde.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • ResearchGate. (2025, December 16). Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium. Retrieved from [Link]

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • Cheméo. (n.d.). Chemical Properties of Methyl-2-thiophene carboxylate (CAS 5380-42-7). Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.